KRAS G12C inhibitor 5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBMFMBHWUYHS-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of KRAS G12C inhibitor 5, a structurally novel covalent inhibitor identified through DNA-encoded library screening. While specific quantitative potency data for inhibitor 5 is not extensively published due to its nature as an initial screening hit that underwent further optimization, this guide will delve into its binding mode, its impact on the KRAS signaling pathway, and the experimental methodologies used for its characterization. For comparative context, quantitative data for clinically approved KRAS G12C inhibitors are provided.
Core Mechanism of Action
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The formation of a covalent bond between the inhibitor and Cys12 locks the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream pro-proliferative signaling pathways.[1]
Crystallographic studies have revealed that inhibitor 5 binds to the P2/Switch-II pocket of KRAS G12C.[2][3] The covalent adduct is formed with Cysteine 12, and the ligand occupies this allosteric pocket.[2][3] Interestingly, the binding mode of inhibitor 5 showed unexpected interactions, with its polar β-aminoamide side chain binding in the α-2 helix-facing subpocket and another part of the molecule binding in the cryptic pocket defined by residues Y96, H95, and Q99.[2][3]
Quantitative Data for KRAS G12C Inhibitors
As inhibitor 5 was an initial hit from a screening campaign and subsequently optimized, specific potency values such as IC50 and Ki are not detailed in the primary literature. However, to provide a framework for understanding the potency of KRAS G12C inhibitors, the following table summarizes data for the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Nucleotide Exchange | 8.88 | - | [4] |
| Adagrasib (MRTX849) | KRAS G12C | Cellular (pERK inhibition) | ~10-100 | - | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | <1 |
Signaling Pathways
KRAS is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream pathways that drive cell proliferation, survival, and differentiation. The primary cascades affected by KRAS G12C inhibition are the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
The characterization of this compound and similar compounds involves a series of biochemical and cell-based assays.
Biochemical Coupled Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein.
Protocol:
-
Reagents:
-
Purified, recombinant KRAS G12C protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
GTP solution.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 0.01% Triton X-100).
-
Test inhibitor (dissolved in DMSO).
-
-
Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the KRAS G12C-BODIPY-GDP complex to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.
-
Monitor the decrease in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorescent GDP analog). A smaller decrease in fluorescence indicates inhibition of nucleotide exchange.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assay: p-ERK Western Blot
This assay assesses the inhibitor's ability to suppress the downstream KRAS signaling pathway in cancer cell lines harboring the KRAS G12C mutation.
Protocol:
-
Cell Culture:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
X-ray Co-crystallization
This technique is used to determine the three-dimensional structure of the inhibitor bound to the KRAS G12C protein.
Protocol:
-
Protein Preparation:
-
Express and purify high-purity, soluble KRAS G12C protein.
-
-
Complex Formation:
-
Incubate the purified KRAS G12C protein with a molar excess of the inhibitor to ensure covalent modification. The formation of the covalent adduct can be confirmed by mass spectrometry.
-
-
Crystallization:
-
Screen for crystallization conditions using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known KRAS structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map. The Protein Data Bank (PDB) ID for the co-crystal structure of inhibitor 5 with KRAS G12C is 9E9H.[2][3]
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel KRAS G12C inhibitor.
Conclusion
This compound represents an important chemical starting point for the development of novel and potent covalent inhibitors targeting this oncogenic driver. Its mechanism of action, involving covalent modification of Cys12 and allosteric inhibition of nucleotide exchange, has been well-characterized. While specific quantitative data for this initial hit are limited, the experimental protocols and workflows described herein provide a comprehensive guide for the evaluation of this and other KRAS G12C inhibitors. The structural insights gained from inhibitor 5 have paved the way for the design of optimized compounds with improved pharmacological properties, highlighting the value of structure-based drug design in targeting this once "undruggable" protein.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Binding Kinetics and Affinity of the KRAS G12C Inhibitor Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[1]
For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C represented a landmark achievement in oncology. Sotorasib (AMG 510) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly binds to KRAS G12C.[2] This technical guide provides a comprehensive overview of the binding kinetics and affinity of Sotorasib, detailing the experimental methodologies used for its characterization and its impact on cellular signaling.
Mechanism of Action
Sotorasib exerts its inhibitory effect by covalently binding to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant protein.[2] This interaction is highly specific as wild-type KRAS does not possess a cysteine at this position. The binding of Sotorasib occurs within the switch-II pocket of KRAS G12C, a region that is accessible only when the protein is in its inactive, GDP-bound state.[1][2] By forming this irreversible covalent bond, Sotorasib locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP.[2] This abrogation of nucleotide exchange effectively blocks the activation of KRAS G12C and subsequently inhibits downstream signaling through the MAPK and PI3K-AKT pathways, leading to the suppression of cancer cell proliferation and survival.[2]
Binding Affinity and Kinetics
The interaction of Sotorasib with KRAS G12C is a two-step process: an initial non-covalent binding followed by an irreversible covalent bond formation. While specific kinetic parameters such as association rate (k_on), dissociation rate (k_off), and residence time for the initial non-covalent interaction are not extensively reported in publicly available literature, the overall affinity and potency of Sotorasib have been well-characterized through various biochemical and cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of Sotorasib against KRAS G12C.
| Biochemical Assay | Parameter | Value | Assay Conditions | Reference |
| TR-FRET Nucleotide Exchange | IC50 | 8.88 nM | Inhibition of SOS1-mediated nucleotide exchange on KRAS G12C. | [3] |
| Cellular Assay | Cell Line | Parameter | Value (µM) | Assay Conditions | Reference |
| Cell Viability (CellTiter-Glo) | NCI-H358 | IC50 | 0.006 | 72 hours incubation | [4] |
| MIA PaCa-2 | IC50 | 0.009 | 72 hours incubation | [4] | |
| NCI-H23 | IC50 | 0.6904 | 72 hours incubation | [4] | |
| NCI-H358 | IC50 | 0.0818 | 72 hours incubation | [4] | |
| SW1463 | IC50 | 0.0458 | Not specified | [5] | |
| MIA PaCa-2 | IC50 | 0.0341 | Not specified | [5] | |
| LU65 | IC50 | 2.56 | Not specified | [5] | |
| LU99 | IC50 | 22.55 | Not specified | [5] | |
| p-ERK Inhibition (Western Blot) | Various KRAS G12C mutant cell lines | - | Effective inhibition at 100 nM | 4 hours incubation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the interaction between GTP-bound KRAS G12C and the RAS-binding domain (RBD) of its downstream effector, c-RAF. In the presence of a GTP analog and the guanine nucleotide exchange factor SOS1, GDP-bound KRAS G12C exchanges its nucleotide and binds to a fluorescently labeled c-RAF-RBD, bringing a donor and acceptor fluorophore in proximity to generate a FRET signal. Inhibitors that block nucleotide exchange will prevent this interaction and reduce the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a complete binding buffer (e.g., RBD-RAS Binding Buffer supplemented with DTT).
-
Dilute GDP-loaded KRAS G12C protein to the desired concentration (e.g., 3 ng/µL) in the complete binding buffer.
-
Prepare serial dilutions of the test inhibitor (Sotorasib) at 5-fold the final desired concentrations in the complete binding buffer.
-
Prepare a mixture of GTP and SOS1 protein in the complete binding buffer.
-
Dilute a fluorescently labeled c-RAF-RBD to the desired concentration (e.g., 3.6 ng/µL) in the complete binding buffer.
-
Prepare a detection mixture containing a Tb-labeled donor and an acceptor dye in an appropriate immunoassay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of diluted GDP-loaded KRAS G12C to each well.
-
Add 2 µL of the diluted test inhibitor or vehicle control to the respective wells.
-
Initiate the nucleotide exchange reaction by adding 2 µL of the GTP and SOS1 mixture to all wells except the blank. Add 2 µL of complete binding buffer to the blank wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 2 µL of the diluted c-RAF-RBD to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the donor/acceptor detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Data Acquisition and Analysis:
-
Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Subtract the blank values from all other measurements.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sotorasib in the appropriate cell culture medium.
-
Treat the cells with the desired concentrations of Sotorasib or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phospho-ERK (p-ERK) Western Blot Assay
This assay is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with an inhibitor, cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The levels of p-ERK relative to total ERK indicate the extent of pathway inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Seed KRAS G12C mutant cells in a culture dish and grow to approximately 80% confluency.
-
Treat the cells with Sotorasib or vehicle control for the desired time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating a KRAS G12C inhibitor.
Conclusion
Sotorasib has emerged as a groundbreaking therapy for cancers harboring the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible covalent modification of the mutant cysteine, effectively locks the oncoprotein in an inactive state. The data presented in this guide, derived from a range of biochemical and cellular assays, quantitatively demonstrate the high potency of Sotorasib in inhibiting KRAS G12C signaling and suppressing the proliferation of mutant cancer cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further studies into the mechanisms of KRAS G12C inhibition and the development of next-generation targeted therapies. While direct kinetic parameters for the initial non-covalent binding of Sotorasib are not widely reported, the comprehensive affinity and potency data underscore its effectiveness as a therapeutic agent.
References
- 1. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. ilcn.org [ilcn.org]
- 5. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of a KRAS G12C-Inhibitor Complex: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the crystal structure of the KRAS G12C oncogene in complex with a covalently bound inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1] This mutation, where glycine at position 12 is replaced by cysteine, impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state.[2] This leads to the aberrant activation of downstream signaling pathways, such as the MAPK and PI3K pathways, driving tumorigenesis.[2]
The discovery of a druggable pocket, the Switch-II pocket (S-IIP), adjacent to the mutant cysteine has enabled the development of covalent inhibitors that specifically target KRAS G12C.[3] These inhibitors form an irreversible bond with the thiol group of Cys12, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[4] This guide focuses on the structural and biochemical characterization of one such inhibitor in complex with KRAS G12C. For the purpose of this guide, we will focus on a representative quinazoline-based inhibitor, referred to as "Inhibitor 5" in early-stage discovery, which shares key structural features with many clinically investigated molecules. The structural details are based on publicly available data for similar inhibitor complexes, such as PDB entry 5V9O.[5][6]
Quantitative Data
The following tables summarize the key quantitative data associated with the crystal structure and binding of the inhibitor to KRAS G12C.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value | Reference |
| PDB ID | 5V9O (similar to Inhibitor 5) | [5][6] |
| Resolution (Å) | 1.56 | [5] |
| Space Group | P 1 21 1 | [5] |
| Unit Cell Dimensions (Å) | a=33.1, b=63.8, c=42.1 | [5] |
| R-work / R-free | 0.180 / 0.199 | [5] |
| Ramachandran Favored (%) | 98.16 | [5] |
| Ramachandran Outliers (%) | 0.00 | [5] |
Table 2: Binding Affinity and Kinetic Parameters
| Parameter | Value | Method | Reference |
| IC50 (p-ERK inhibition) | Sub-micromolar | Cellular Assay | [5] |
| Relative GTP Affinity | Decreased | Nucleotide Exchange Assay | [3] |
| Thermal Stability (ΔTm) | Increased | Differential Scanning Fluorimetry | [7] |
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by a G12C-specific inhibitor.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in determining the crystal structure of the KRAS G12C-inhibitor complex.
Protein Expression and Purification
-
Construct Design: A gene encoding human KRAS (residues 1-169) with the G12C mutation is cloned into a bacterial expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag and a TEV protease cleavage site.
-
Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis and Affinity Chromatography: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The 6xHis tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer. The cleaved protein is passed through the Ni-NTA column again to remove the tag and any uncleaved protein. The flow-through is collected and further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT.
-
Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Co-crystallization
-
Complex Formation: Purified KRAS G12C is incubated with a 3-fold molar excess of the inhibitor (dissolved in DMSO) for 2 hours at 4°C to ensure complete covalent modification. The complex is then concentrated to 10-15 mg/mL.
-
Crystallization Screening: The KRAS G12C-inhibitor complex is subjected to sparse-matrix crystallization screening using the sitting-drop vapor-diffusion method at 20°C. Commercially available screens (e.g., Hampton Research, Qiagen) are used to test a wide range of crystallization conditions.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and the addition of small-molecule additives. Well-diffracting crystals are typically obtained after several days to a week.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are harvested and briefly soaked in a cryo-protectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of KRAS (e.g., PDB ID 4OBE) as a search model. The initial model is refined through iterative cycles of manual model building in Coot and automated refinement using software like Phenix or REFMAC5. The inhibitor is modeled into the electron density maps, and water molecules are added. The final model is validated for its stereochemical quality and fit to the electron density data.[8]
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for determining the crystal structure of the KRAS G12C-inhibitor complex.
Caption: Workflow for protein-ligand crystal structure determination.
Conclusion
The determination of the crystal structure of KRAS G12C in complex with a covalent inhibitor provides critical insights into the molecular basis of its therapeutic action. The detailed structural information reveals how the inhibitor occupies the Switch-II pocket and forms a covalent bond with Cys12, allosterically locking the oncoprotein in an inactive state. This knowledge is invaluable for the structure-based design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00005v9o [wwpdb.org]
- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. This document provides an in-depth technical guide on the in vitro characterization of a representative covalent KRAS G12C inhibitor. These inhibitors function by specifically and irreversibly binding to the mutant cysteine 12, thereby locking the KRAS protein in its inactive, GDP-bound state.[1][2] This allosteric inhibition prevents the interaction of KRAS with its downstream effectors, abrogating the aberrant signaling that drives tumor proliferation and survival.[3][4] This guide details the essential biochemical and cell-based assays, presents key quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[2][5] The development of covalent inhibitors targeting the G12C mutation marked a significant breakthrough.[6] These compounds form an irreversible covalent bond with the thiol group of the Cys12 residue, which is only accessible in the GDP-bound (inactive) state of KRAS.[1][3] By trapping KRAS G12C in this "off" state, the inhibitor prevents its activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, thereby blocking downstream signaling through critical pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[3][4]
Quantitative Data Summary
The in vitro efficacy of a KRAS G12C inhibitor is determined through a series of biochemical and cell-based assays. The data below is representative of potent and selective inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849).
Table 1: Biochemical Assay Data
| Assay Type | Target | Metric | Representative Value | Description |
| Nucleotide Exchange | KRAS G12C-SOS1 | IC50 | 21.1 nM[7] | Measures the inhibition of SOS1-catalyzed GDP to GTP exchange on KRAS G12C. |
| Target Engagement | KRAS G12C | Kd | 36.0 µM (initial binding)[8] | Quantifies the binding affinity of the inhibitor to the target protein, often via SPR or TSA. |
| Protein Modification | KRAS G12C | % Modification | >90% | Assesses the extent and rate of covalent bond formation, typically using LC-MS. |
| Effector Interaction | KRAS G12C-cRAF | IC50 | Low nM range | Measures the disruption of the interaction between active KRAS G12C and its effector, cRAF. |
Table 2: Cell-Based Assay Data
| Cell Line | Cancer Type | Metric | Representative Value Range | Description |
| MIA PaCa-2 | Pancreatic | IC50 | 5 - 100 nM[5][7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |
| NCI-H358 | Lung | IC50 | 10 - 100 nM[5][7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |
| NCI-H1373 | Lung | IC50 | ~20 nM[7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |
| Calu-1 | Lung | IC50 | ~67 nM[7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |
| MIA PaCa-2 | Pancreatic | p-ERK IC50 | Low nM range[6] | Measures inhibition of downstream signaling by quantifying phosphorylated ERK levels. |
| KRAS WT Cells | Various | IC50 | >10 µM | Demonstrates selectivity for the G12C mutant over the wild-type protein. |
Detailed Experimental Protocols
A robust in vitro characterization relies on a suite of complementary assays to build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism.
Biochemical Assays
4.1.1 Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) and the on/off rates (ka/kd) of the inhibitor to KRAS G12C.
-
Methodology:
-
Recombinant, purified KRAS G12C protein (GDP-loaded) is immobilized on a sensor chip surface.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The change in mass on the sensor surface upon binding is detected in real-time as a response unit (RU).
-
A dissociation phase follows, where a buffer without the inhibitor is flowed over the chip.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate KD, ka, and kd.[9]
-
4.1.2 LC-MS Protein Modification Assay
-
Objective: To confirm covalent bond formation and determine the rate of modification.
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with the inhibitor at various time points.
-
The reaction is quenched at each time point.
-
The protein sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass spectra will show two peaks: one for the unmodified protein and one for the inhibitor-bound protein (adduct).
-
The relative peak areas are used to quantify the percentage of modified protein over time.[5]
-
4.1.3 SOS1-Mediated Nucleotide Exchange Assay (HTRF)
-
Objective: To measure the inhibitor's ability to block the exchange of GDP for GTP, a key step in KRAS activation.
-
Methodology:
-
This assay is often performed using Homogeneous Time-Resolved Fluorescence (HTRF).[9]
-
Recombinant KRAS G12C is incubated with the inhibitor across a range of concentrations.
-
The catalytic domain of the GEF, SOS1, is added to the mixture along with a fluorescently labeled GTP analog (e.g., DY-647P1).
-
The binding of the fluorescent GTP to KRAS brings a donor fluorophore (often on an anti-tag antibody) and an acceptor fluorophore into proximity, generating a FRET signal.
-
Inhibitor activity is measured as a decrease in the HTRF signal, from which an IC50 value is calculated.[9]
-
Cell-Based Assays
4.2.1 Western Blot for Downstream Signaling (p-ERK)
-
Objective: To assess the functional consequence of KRAS G12C inhibition on the MAPK signaling pathway within a cellular context.
-
Methodology:
-
KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in culture plates.
-
Cells are treated with a dose-response of the inhibitor for a defined period (e.g., 2-24 hours).
-
Cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Following incubation with secondary antibodies, the bands are visualized and quantified. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.[5][6]
-
4.2.2 Cell Viability / Anti-Proliferation Assay
-
Objective: To determine the inhibitor's potency in suppressing the growth of KRAS G12C-dependent cancer cells.
-
Methodology:
-
KRAS G12C mutant and KRAS wild-type cells are seeded in 96-well or 384-well plates.
-
Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 72-120 hours).[7]
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The resulting luminescence data is plotted against inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[6]
-
4.2.3 Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of the inhibitor with KRAS G12C in a live-cell environment.
-
Methodology:
-
KRAS G12C mutant cells are treated with the inhibitor or a vehicle control.[10]
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.[11]
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble KRAS G12C remaining at each temperature is quantified by Western blot or other methods.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the vehicle control, confirming target engagement.[12]
-
Conclusion
The in vitro characterization of a KRAS G12C inhibitor is a multi-faceted process that builds a comprehensive understanding of its therapeutic potential. Through a systematic workflow encompassing biochemical and cell-based assays, it is possible to quantify the inhibitor's binding affinity, covalent modification rate, and its ability to block downstream signaling and cell proliferation. The data and protocols outlined in this guide represent the foundational evidence required to establish a candidate molecule's potency, selectivity, and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Target Engagement Studies of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and quantitative data related to the target engagement of KRAS G12C inhibitors, using the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849) as primary examples. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of targeted cancer therapy.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3]
KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[4] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C represents a landmark achievement in targeted cancer therapy.[3] These inhibitors, such as sotorasib and adagrasib, trap KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor growth.[1][4]
Quantitative Assessment of Target Engagement and Cellular Potency
The efficacy of KRAS G12C inhibitors is underpinned by their ability to engage the target protein and inhibit its function within cancer cells. This is quantified through various biochemical and cellular assays.
Biochemical and Cellular Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. For KRAS G12C inhibitors, IC₅₀ values are determined in both biochemical assays using purified proteins and in cellular assays using cancer cell lines harboring the KRAS G12C mutation.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference |
| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | 6 | Cell Viability | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 9 | Cell Viability | [5] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 690.4 | Cell Viability | [5] | |
| H358 | Non-Small Cell Lung Cancer | 81.8 | Cell Viability | [5] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] |
| H1373 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |
| H358 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |
| H2122 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |
| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |
| H2030 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |
| KYSE-410 | Esophageal Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] |
Covalent Modification Kinetics
The irreversible nature of sotorasib and adagrasib binding to KRAS G12C is a key feature of their mechanism of action. The efficiency of this covalent modification is characterized by the kinetic parameters Kᵢ (the reversible binding affinity) and kᵢₙₐ꜀ₜ (the rate of irreversible inactivation).
| Inhibitor | Kᵢ (μM) | kᵢₙₐ꜀ₜ (s⁻¹) | Reference |
| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | [8] |
Experimental Protocols for Target Engagement Studies
A variety of sophisticated techniques are employed to measure the direct interaction of inhibitors with KRAS G12C and their impact on downstream signaling pathways.
Mass Spectrometry-Based Proteomics for Target Occupancy
Mass spectrometry (MS) is a powerful tool for directly quantifying the extent of covalent modification of KRAS G12C by an inhibitor in complex biological samples, such as cell lysates or tumor tissues. This "target occupancy" measurement provides direct evidence of target engagement.
Experimental Workflow:
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of KRAS G12C Inhibitor 5 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a member of the RAS superfamily of small GTPases, is a critical signaling hub that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). For decades, KRAS was considered an "undruggable" target due to the high affinity of GTP/GDP binding and the absence of well-defined small molecule binding pockets. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein represents a landmark achievement in precision oncology. These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking its downstream signaling activity.[1]
This technical guide provides an in-depth overview of the effects of a representative KRAS G12C inhibitor, herein referred to as "KRAS G12C inhibitor 5," on key downstream signaling pathways. This guide will detail the mechanism of action, summarize quantitative data on signaling modulation, provide detailed experimental protocols for assessing inhibitor activity, and present visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a covalent, allosteric inhibitor that selectively binds to the mutant cysteine at position 12 of the KRAS protein. This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitor traps KRAS G12C in a conformation that is unable to engage with guanine nucleotide exchange factors (GEFs), thus preventing the exchange of GDP for GTP and subsequent activation. This leads to the suppression of downstream signaling cascades that are constitutively activated by the KRAS G12C oncoprotein.[2]
Downstream Signaling Pathways Affected
The primary signaling pathways driven by activated KRAS are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This compound effectively dampens the activity of both cascades.
MAPK Pathway (RAS-RAF-MEK-ERK)
The MAPK pathway is a central regulator of cell proliferation and survival. Upon activation, KRAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that drive cell cycle progression. This compound leads to a significant reduction in the phosphorylation of both MEK and ERK.[1]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is crucial for cell growth, metabolism, and survival. Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including components of the mTORC1 complex, to promote protein synthesis and cell growth. Treatment with this compound results in decreased phosphorylation of AKT and downstream mTOR effectors like S6 ribosomal protein.
Quantitative Data on Downstream Signaling Inhibition
The following tables summarize representative quantitative data on the effects of this compound on cell viability and downstream signaling in various KRAS G12C mutant cancer cell lines. The data presented is a synthesis from studies on well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib.
Table 1: IC50 Values for Cell Viability in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | 5 | 11 |
| MIA PaCa-2 | Pancreatic | 8 | 15 |
| SW1573 | NSCLC | >1000 | 250 |
| NCI-H23 | NSCLC | 150 | 50 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Inhibition of Downstream Signaling Molecules by this compound
| Cell Line | Treatment | p-ERK Inhibition (IC50, nM) | p-AKT (Ser473) Inhibition |
| NCI-H358 | Sotorasib (100 nM, 4h) | ~10 | Significant Reduction |
| MIA PaCa-2 | Adagrasib (100 nM, 4h) | ~20 | Significant Reduction |
| LU65 | Sotorasib (1 µM, 24h) | Substantial Reduction | Substantial Reduction |
Note: Quantitative data on the IC50 for direct inhibition of phosphorylation is limited in publicly available literature. The data above represents a qualitative summary of observations from Western blot analyses. The degree of inhibition is often presented as a visual reduction in band intensity.[3]
Experimental Protocols
Western Blotting for Phosphorylated and Total ERK and AKT
This protocol describes the detection of phosphorylated and total levels of key downstream signaling proteins, ERK and AKT, in cancer cells treated with this compound.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT/CCK-8)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
KRAS G12C mutant cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (DMSO).
-
Addition of Reagent:
-
MTT: Add MTT solution to each well and incubate for 4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.
Immunoprecipitation of KRAS
This protocol is for the enrichment of KRAS protein from cell lysates to study its interactions or post-translational modifications.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Lysis buffer (e.g., Triton-based buffer with protease and phosphatase inhibitors)
-
Anti-KRAS antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells as described in the Western blotting protocol.
-
Pre-clearing the Lysate: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-KRAS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against KRAS or its potential interacting partners.
Visualizations
Signaling Pathways
Caption: KRAS G12C signaling and inhibition.
Experimental Workflow
Caption: Workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers harboring this specific mutation. By effectively locking the KRAS G12C oncoprotein in its inactive state, the inhibitor potently suppresses the downstream MAPK and PI3K/AKT signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols and data presented in this guide provide a framework for researchers to evaluate the efficacy of KRAS G12C inhibitors and to further investigate the intricate signaling networks they modulate. Understanding the detailed molecular effects of these inhibitors is crucial for optimizing their clinical use and for the development of rational combination therapies to overcome resistance.
References
Methodological & Application
Synthesis Protocol for KRAS G12C Inhibitor Intermediate Compound 5
For Research Use Only
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12C mutation is a key driver in several cancers. The development of covalent inhibitors targeting this specific mutation has marked a significant advancement in cancer therapy. This document provides a detailed synthesis protocol for "Compound 5," a crucial intermediate in the synthesis of AMG 510 (Sotorasib), a potent and selective KRAS G12C inhibitor. This protocol is intended for researchers, scientists, and drug development professionals.
Synthesis Overview
The synthesis of Compound 5 is a key step in the overall production of AMG 510. The following scheme outlines the reaction pathway.
Caption: Synthesis workflow for M-dione Compound 5M.
Experimental Protocol
This protocol details the synthesis of the M-dione enantiomer of Compound 5, a key intermediate for KRAS G12C inhibitors.
Step 1: Formation of Intermediate 3
-
Reaction Setup: In a suitable reaction vessel, dissolve Amide 1 in an appropriate solvent such as dichloromethane (DCM).
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride to the solution at a controlled temperature to form intermediate 2.
-
In situ Conversion: Intermediate 2 is typically not isolated and is carried through to the next step in the DCM solution to form Intermediate 3.
Step 2: Cyclization to rac-dione Compound 4
-
Base-mediated Cyclization: Treat the solution of Intermediate 3 with a suitable base to induce cyclization.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up and extract the product. The crude product is then purified to yield racemic dione Compound 4.
Step 3: Chiral Resolution to M-dione Compound 5M
-
Resolution: Dissolve the racemic dione Compound 4 in 2-methyltetrahydrofuran (2-MeTHF).
-
Addition of Resolving Agent: Add (+)-2,3-dibenzoyl-d-tartaric acid (DBTA) to the solution.
-
Crystallization: Heat the mixture to 75 °C until all solids dissolve, then cool to 20 °C to induce crystallization of the desired M-dione diastereomeric salt.
-
Isolation: Isolate the solid M-dione Compound 5M by filtration.[1]
Quantitative Data Summary
| Step | Product | Reagents | Yield | Purity |
| 1 & 2 | rac-dione Compound 4 | Amide 1, Oxalyl Chloride, Base | 41% (over 2 steps) | - |
| 3 | M-dione Compound 5M | rac-dione 4, (+)-2,3-dibenzoyl-d-tartaric acid | 37% (over 2 steps) | >99% ee |
KRAS G12C Signaling Pathway
KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival.
Caption: Simplified KRAS G12C signaling pathway.
Conclusion
This application note provides a detailed protocol for the synthesis of Compound 5, a key intermediate for the KRAS G12C inhibitor AMG 510. The provided information, including the experimental protocol, quantitative data, and pathway diagram, is intended to support researchers in the field of cancer drug discovery and development. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.
References
Application Notes and Protocols for Cell-based Assays of KRAS G12C Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4]
KRAS G12C inhibitors, such as sotorasib and adagrasib, are a class of targeted therapies that covalently bind to the cysteine residue of the G12C mutant, locking the protein in its inactive GDP-bound state.[3][5][6] This prevents downstream signaling and inhibits cancer cell growth.
This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of a novel KRAS G12C inhibitor, designated as "Inhibitor 5". These protocols are designed to be adaptable for similar compounds and provide a framework for preclinical assessment.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors
| Cell Line | Cancer Type | KRAS Status | Inhibitor 5 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data to be generated | 0.5 - 4.35[3] | Comparable to Sotorasib |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Data to be generated | 0.3 - 5[3][7] | Comparable to Sotorasib |
| NCI-H1373 | Non-Small Cell Lung Cancer | G12C | Data to be generated | ~67[7] | Data not readily available |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | Data to be generated | Data not readily available | Data not readily available |
| A549 | Non-Small Cell Lung Cancer | G12S | Data to be generated | >10,000 | >10,000 |
| Ba/F3-KRAS WT | Pro-B Cell Line | Wild-Type | Data to be generated | >1,000[7] | >1,000[7] |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture, incubation time). The provided values for sotorasib and adagrasib are for reference and were obtained from public sources.[3][7][8]
Signaling Pathway Diagram
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 5.
Experimental Protocols
Cell Viability Assay (2D Culture)
This protocol determines the half-maximal inhibitory concentration (IC50) of Inhibitor 5 on the proliferation of cancer cell lines.
Experimental Workflow
Caption: Workflow for 2D Cell Viability Assay.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type (e.g., A549) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom white plates
-
Inhibitor 5, Sotorasib, Adagrasib (as controls)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of Inhibitor 5 and control compounds in complete medium. The final concentration should range from 0.1 nM to 10 µM.[3]
-
Include a DMSO-only control.
-
Add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.[7]
-
-
Data Acquisition:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., in GraphPad Prism).[8]
-
Western Blot for Downstream Signaling Analysis
This protocol assesses the effect of Inhibitor 5 on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK and S6.
Experimental Workflow
Caption: Workflow for Western Blot Analysis.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
6-well plates
-
Inhibitor 5
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Inhibitor 5 (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 6, 24 hours).[8]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Analyze band intensities relative to total protein and loading controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of Inhibitor 5 to the KRAS G12C protein within the cellular environment by measuring changes in protein thermal stability.[9][10]
Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
KRAS G12C mutant cell line
-
Inhibitor 5 and vehicle (DMSO)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[9]
-
Western blot reagents (as described in Protocol 2)
-
Anti-KRAS G12C specific antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with a high concentration of Inhibitor 5 (e.g., 1-10 µM) or DMSO for 1 hour.[10]
-
-
Heating:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 44-68°C) for 3 minutes in a thermal cycler.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS G12C in each sample by Western blot.
-
-
Data Interpretation:
-
Plot the amount of soluble KRAS G12C as a function of temperature.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Conclusion
These protocols provide a robust framework for the preclinical cellular characterization of KRAS G12C Inhibitor 5. The cell viability assays will determine the potency and selectivity of the compound, while the Western blot and CETSA protocols will provide crucial insights into its mechanism of action and target engagement. The data generated from these assays are essential for the continued development of novel KRAS G12C inhibitors. For more advanced characterization, 3D spheroid models and in vivo xenograft studies are recommended.[5][12]
References
- 1. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS: Crossroads of Signaling and Immune Inhibition | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 3. Next-generation KRAS G12C inhibitor shows relevant antitumor activity | BioWorld [bioworld.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. selectscience.net [selectscience.net]
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitor 5 Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogues of a novel KRAS G12C inhibitor, designated as "Inhibitor 5." These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of potent and selective KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is substituted with cysteine (G12C), has emerged as a key therapeutic target. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1][2] The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[3]
This document outlines various biochemical and cell-based assays suitable for the HTS and characterization of novel KRAS G12C inhibitor 5 analogues. The protocols provided are for commonly used techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and cell-based assays to assess downstream signaling inhibition.
KRAS Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate the exchange of GDP for GTP, leading to KRAS activation.[5][6] Activated, GTP-bound KRAS then interacts with and activates downstream effector proteins, including RAF kinases (initiating the MAPK pathway) and PI3K (initiating the PI3K-AKT-mTOR pathway), which in turn promote cell proliferation, survival, and differentiation.[1][7] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus locking KRAS in a constitutively active state.[1]
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for and characterize KRAS G12C inhibitors. These can be broadly categorized into biochemical assays that measure direct binding or inhibition of nucleotide exchange, and cell-based assays that assess the inhibitor's effect on downstream signaling pathways in a more physiologically relevant context.[8][9]
Data Presentation: Quantitative Analysis of Inhibitor 5 Analogues
The following tables summarize hypothetical quantitative data for a series of this compound analogues.
Table 1: Biochemical Potency of Inhibitor 5 Analogues
| Analogue ID | TR-FRET IC50 (nM) | FP IC50 (nM) | SPR Binding Affinity (Kd) (nM) |
| INH5-001 | 50 | 65 | 45 |
| INH5-002 | 25 | 30 | 22 |
| INH5-003 | 150 | 180 | 160 |
| INH5-004 | 10 | 12 | 8 |
| INH5-005 | 5 | 8 | 4 |
Table 2: Cellular Activity of Inhibitor 5 Analogues
| Analogue ID | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) (NCI-H358) |
| INH5-001 | 75 | 100 |
| INH5-002 | 40 | 55 |
| INH5-003 | 200 | 250 |
| INH5-004 | 15 | 20 |
| INH5-005 | 8 | 12 |
Experimental Protocols
Protocol 1: TR-FRET Based Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.[5][10]
Materials:
-
GDP-loaded KRAS G12C protein (His-tagged)
-
SOS1 protein (catalytic domain)
-
GTPγS (a non-hydrolyzable GTP analog)
-
GST-tagged cRAF-RBD (Ras Binding Domain)
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Fluorescently labeled anti-GST antibody (Acceptor)
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT
-
384-well low-volume white plates
-
Test compounds (Inhibitor 5 analogues) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤ 1%).
-
In a 384-well plate, add 2 µL of diluted test compound or DMSO (for positive and negative controls).
-
Add 4 µL of a solution containing GDP-loaded KRAS G12C (final concentration 10 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding 2 µL of a mixture of SOS1 (final concentration 50 nM) and GTPγS (final concentration 100 nM) to all wells except the negative control (add assay buffer instead).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the GTP-bound KRAS G12C by adding 2 µL of a mixture containing GST-cRAF-RBD (final concentration 20 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a detection mixture containing Tb-anti-His antibody and fluorescently labeled anti-GST antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values for the test compounds.
Protocol 2: Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled tracer from the KRAS G12C protein by a test compound.[11][12]
Materials:
-
KRAS G12C protein
-
Fluorescently labeled KRAS G12C tracer (e.g., a known inhibitor conjugated to a fluorophore)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 2 mM DTT
-
384-well black plates
-
Test compounds (Inhibitor 5 analogues) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer (final DMSO concentration ≤ 1%).
-
In a 384-well plate, add 5 µL of diluted test compound or DMSO (for controls).
-
Add 5 µL of a solution containing the fluorescent tracer (final concentration determined by a prior titration, typically at its Kd).
-
Add 10 µL of a solution containing KRAS G12C protein (final concentration determined by a prior titration, typically at its EC50 for tracer binding).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the change in millipolarization (mP) units and determine the IC50 values for the test compounds.
Protocol 3: Cell-Based p-ERK AlphaLISA Assay
This assay quantifies the levels of phosphorylated ERK (p-ERK), a downstream marker of KRAS pathway activation, in cells treated with inhibitors.[13]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Inhibitor 5 analogues) dissolved in DMSO
-
Lysis buffer
-
AlphaLISA p-ERK Assay Kit (containing Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads conjugated to an anti-total ERK antibody)
-
384-well white plates
Procedure:
-
Seed NCI-H358 cells in 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium (final DMSO concentration ≤ 0.5%).
-
Treat the cells with the diluted compounds and incubate for 2 hours at 37°C.
-
Aspirate the medium and lyse the cells by adding 10 µL of lysis buffer per well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer 5 µL of the cell lysate to a new 384-well white plate.
-
Add 5 µL of the AlphaLISA Acceptor bead mix and incubate for 60 minutes at room temperature.
-
Add 40 µL of the AlphaLISA Donor bead mix and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the IC50 values for the inhibition of ERK phosphorylation.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and characterization of novel this compound analogues. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors, and advance the development of new therapeutic agents for KRAS G12C-driven cancers. The presented workflow allows for a systematic evaluation of compound activity, from initial hit identification to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tracerDB | FP [tracerdb.org]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models to Evaluate KRAS G12C Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model compared to traditional cell line-derived xenografts. By directly implanting patient tumor tissue into immunodeficient mice, PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor. This fidelity is crucial for evaluating the efficacy of targeted therapies, such as inhibitors of the KRAS G12C mutation, a common oncogenic driver in various cancers including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
This document provides detailed application notes and protocols for the establishment and utilization of PDX models to assess the anti-tumor activity of a novel investigational agent, KRAS G12C Inhibitor 5.
Core Principles of PDX Model Establishment
The successful establishment of a PDX model hinges on several key factors:
-
Source of Tumor Tissue: Fresh, viable tumor tissue obtained directly from patient biopsies or surgical resections is paramount. The tissue should be handled under sterile conditions and implanted into the host mice as rapidly as possible.
-
Immunodeficient Host: Severely immunodeficient mouse strains, such as NOD-scid gamma (NSG) or similar strains, are required to prevent graft rejection of the human tumor tissue.
-
Implantation Site: Subcutaneous implantation is the most common and technically straightforward method, allowing for easy monitoring of tumor growth. Orthotopic implantation, while more complex, can better mimic the native tumor microenvironment.
-
Passaging: Once a tumor is established (Passage 0 or P0), it can be serially passaged into new cohorts of mice for expansion and to create a renewable tumor resource. It is recommended to use early-passage PDXs (ideally less than 10 passages) for drug efficacy studies to minimize the risk of genetic drift from the original patient tumor.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics)
-
Immunodeficient mice (e.g., female NSG mice, 6-8 weeks old)
-
Surgical instruments (scalpels, forceps, scissors)
-
Sterile PBS
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
Suture materials or wound clips
Procedure:
-
Tumor Tissue Preparation:
-
Under sterile conditions in a biological safety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or debris.
-
Remove any necrotic or fatty tissue from the tumor specimen.
-
Cut the viable tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) For difficult-to-engraft tumor types, fragments can be mixed with Matrigel to enhance engraftment rates.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the fur from the implantation site (typically the right flank for subcutaneous models).
-
Disinfect the shaved skin with 70% ethanol.
-
Using sterile forceps, create a small subcutaneous pocket by gently lifting the skin.
-
Make a small incision (approximately 3-5 mm) in the skin.
-
Insert a single tumor fragment into the subcutaneous pocket.
-
Close the incision with a sterile suture or wound clip.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, which can be assessed by palpation.
-
Once tumors become palpable, begin measuring tumor volume twice weekly using digital calipers.
-
Monitor the overall health of the mice, including body weight, activity, and signs of distress.
-
Tumors are typically allowed to grow to a volume of 150-250 mm³ before initiating drug treatment studies.
-
Protocol 2: In Vivo Efficacy Study of this compound
Materials:
-
PDX-bearing mice with established tumors (150-250 mm³)
-
This compound, formulated in an appropriate vehicle
-
Vehicle control
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Grouping and Randomization:
-
Randomize mice with established tumors into treatment and control groups (typically 8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
-
-
Drug Administration:
-
Administer this compound to the treatment group(s) at the predetermined dose and schedule. Common routes of administration include oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).[1][2]
-
Administer the vehicle control to the control group using the same route and schedule.
-
Record the body weight of each mouse at least twice weekly to monitor for toxicity.
-
-
Tumor Volume Measurement:
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specified treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100% .[2][5]
-
Other metrics such as Objective Response Rate (ORR) and Disease Control Rate (DCR) can also be determined based on changes in tumor volume from baseline.
-
Data Presentation
The efficacy of this compound in various PDX models can be summarized in the following tables. The data presented here is representative of typical results obtained from preclinical studies of KRAS G12C inhibitors.
Table 1: Anti-Tumor Efficacy of this compound in NSCLC PDX Models
| PDX Model | This compound Dose (mg/kg, daily) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| LU-01-G12C | 50 | 21 | 65 | 38 | 88 |
| 100 | 21 | 85 | 55 | 95 | |
| LU-02-G12C | 50 | 21 | 58 | 30 | 80 |
| 100 | 21 | 79 | 48 | 92 |
Data is representative and compiled for illustrative purposes.
Table 2: Anti-Tumor Efficacy of this compound in Colorectal Cancer PDX Models
| PDX Model | This compound Dose (mg/kg, daily) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| CRC-01-G12C | 100 | 28 | 45 | 22 | 74 |
| 200 | 28 | 68 | 35 | 85 | |
| CRC-02-G12C | 100 | 28 | 52 | 28 | 79 |
| 200 | 28 | 75 | 41 | 89 |
Data is representative and compiled for illustrative purposes based on findings for similar inhibitors.[1][6][7][8]
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 5.
Experimental Workflow for PDX-based Efficacy Study
Caption: Workflow for establishing PDX models and conducting in vivo efficacy studies.
Conclusion
Patient-derived xenograft models represent a powerful tool for the preclinical evaluation of targeted cancer therapies. The protocols and data presented herein provide a comprehensive guide for researchers to establish and utilize PDX models for assessing the efficacy of KRAS G12C inhibitors like the investigational agent, this compound. By closely mimicking the complexity of human tumors, these models can provide valuable insights into drug activity and help guide the clinical development of novel cancer therapeutics.
References
- 1. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. KRAS G12C Inhibitor Adagrasib Shows Activity in Colorectal Cancer - The ASCO Post [ascopost.com]
Application Notes and Protocols for Solubilizing KRAS G12C Inhibitors for In Vitro Experiments
Disclaimer: The specific compound "KRAS G12C inhibitor 5" is not identified in publicly available scientific literature. The following application notes and protocols are based on general principles and published data for well-characterized KRAS G12C inhibitors and other small molecule inhibitors. Researchers should adapt these guidelines based on the specific physicochemical properties of their compound of interest.
Introduction
KRAS G12C inhibitors are a class of targeted therapies that have shown promise in the treatment of cancers harboring this specific mutation. For successful in vitro evaluation of these compounds, proper solubilization is critical to ensure accurate and reproducible results. Many small molecule inhibitors, including those targeting KRAS G12C, are hydrophobic and have low aqueous solubility, posing a challenge for biological assays.[1] This document provides detailed protocols and best practices for solubilizing KRAS G12C inhibitors for various in vitro applications.
Physicochemical Properties and Solubility of Known KRAS G12C Inhibitors
The solubility of a compound is dependent on its unique chemical structure.[2] While data for a specific "this compound" is unavailable, the following table summarizes solubility information for other known KRAS G12C inhibitors, which can serve as a valuable reference.
| Inhibitor Name | Molecular Weight ( g/mol ) | Recommended Solvents and Solubility | Reference |
| KRAS G12C inhibitor 28 | 635.79 | In Vitro: DMSO: 50 mg/mL (78.66 mM). Requires sonication. Hygroscopic DMSO can impact solubility, so freshly opened DMSO is recommended. In Vivo Formulations: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [3] |
| K-Ras(G12C) inhibitor 6 | 405.34 | In Vitro: DMSO: 73 mg/mL (180.1 mM). Sonication is recommended. | [4] |
| ARS-853 | Not specified | Soluble up to 300 μM in a buffer containing 3% DMSO. Initial studies faced challenges with inhibitor insolubility. | [5] |
| AMG 510 (Sotorasib) | 560.6 | Crystalline forms can have significantly reduced oral bioavailability and solubility in biorelevant media (<0.004 mg/mL) compared to amorphous forms (>0.108 mg/mL). This highlights the importance of the physical form of the inhibitor. | [6] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a concentrated stock solution of a KRAS G12C inhibitor, typically in an organic solvent.
Materials:
-
KRAS G12C inhibitor (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Precision balance
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of the KRAS G12C inhibitor powder using a precision balance. Perform this in a fume hood, especially if the compound's toxicity is unknown.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM). It is advisable to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect the solubility of some compounds.[3]
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the compound does not fully dissolve, sonicate the solution. A water bath sonicator is generally preferred to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for complete dissolution.[3][4][7]
-
Gentle Warming (Optional): If precipitation persists, gentle warming of the solution (e.g., to 37°C) can aid dissolution. However, be cautious as heat can degrade some compounds.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light and moisture.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution into aqueous buffers for use in biochemical or cell-based assays. The primary challenge is to avoid precipitation of the hydrophobic inhibitor.
Materials:
-
High-concentration stock solution of the KRAS G12C inhibitor in DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Pipettes
Procedure:
-
Thawing the Stock Solution: Thaw the stock solution at room temperature.
-
Serial Dilutions: It is highly recommended to perform serial dilutions rather than a single large dilution. This gradual reduction in the concentration of the organic solvent helps to keep the inhibitor in solution.[7]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first dilute the stock 1:100 in DMSO to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the final aqueous assay buffer.
-
-
Final Dilution: When preparing the final working solution, add the inhibitor (or the intermediate dilution) to the aqueous buffer while vortexing or gently mixing. Do not add the aqueous buffer to the concentrated inhibitor solution, as this is more likely to cause precipitation.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[7] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Precipitation:
-
Use of Detergents: If precipitation occurs, consider the addition of a small amount of a non-ionic detergent like Tween-20 or Tween-80 (e.g., final concentration of 0.01-0.1%) to the assay buffer, if compatible with the assay.[7]
-
Use of Co-solvents: For in vivo studies and some in vitro assays, co-solvents like PEG300 or SBE-β-CD can be used to improve solubility.[3]
-
Serum in Media: For cell-based assays, diluting the inhibitor in media containing serum can sometimes improve solubility due to binding to serum albumin.[7]
-
Visualizations
KRAS G12C Signaling Pathway and Point of Inhibition
Caption: The KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow for Solubilization of KRAS G12C Inhibitors
Caption: A logical workflow for the solubilization of KRAS G12C inhibitors for in vitro experiments.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K-Ras(G12C) Inhibitor 6 | Raf | TargetMol [targetmol.com]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming acquired resistance to KRAS G12C inhibitor 5
Welcome to the technical support center for KRAS G12C Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant, the inhibitor locks the KRAS protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2][3]
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: Acquired resistance to KRAS G12C inhibitors, including Inhibitor 5, is a significant challenge. The primary mechanisms can be broadly categorized as on-target (related to KRAS itself) and off-target (involving other signaling molecules or pathways).[4][5][6] These include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the binding of Inhibitor 5.[1][7]
-
Bypass signaling: Activation of alternative signaling pathways can circumvent the need for KRAS G12C signaling. This often involves mutations or amplification of other genes in the RAS-MAPK pathway (e.g., NRAS, BRAF, MAP2K1) or receptor tyrosine kinases (RTKs) like MET and FGFR1.[4][5][7]
-
Histologic transformation: In some cases, the tumor cells may change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering them less dependent on the KRAS G12C mutation.[4]
-
Upregulation of the target: Amplification of the KRAS G12C allele can lead to an overabundance of the target protein, overwhelming the inhibitor.[4][7]
Q3: My KRAS G12C mutant cell line is showing innate resistance to Inhibitor 5. What could be the reason?
A3: Innate, or primary, resistance can occur in cell lines that harbor a KRAS G12C mutation but are not solely dependent on the MAPK pathway for their growth and survival.[8] These cells may rely on parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, which may not be effectively suppressed by KRAS G12C inhibition alone.[2][9] It is also possible that the cell line has a high basal level of RTK activation, which can quickly lead to adaptive resistance.[10]
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Emergence of secondary KRAS mutations | 1. Perform targeted sequencing of the KRAS gene in the resistant cell line to identify secondary mutations in the switch-II pocket or other allosteric sites.[1][7] 2. If a known resistance mutation is identified, consider testing next-generation KRAS G12C inhibitors that may overcome this specific mutation. |
| Activation of bypass signaling pathways | 1. Conduct phospho-proteomic or western blot analysis to assess the activation status of key signaling molecules in the MAPK (p-MEK, p-ERK) and PI3K (p-AKT, p-S6) pathways.[5][11] 2. Perform RNA sequencing or targeted gene panel sequencing to identify mutations or amplifications in genes such as NRAS, BRAF, MAP2K1, MET, or FGFR.[4][7] 3. Test combination therapies targeting the identified bypass pathway (e.g., with MEK, SHP2, or relevant RTK inhibitors).[4][12][13] |
| Histological transformation | 1. If working with in vivo models, perform histological analysis of resistant tumors to check for changes in cell morphology.[4] 2. For cell lines, assess changes in cell morphology and expression of epithelial-to-mesenchymal transition (EMT) markers.[5] |
| KRAS G12C amplification | 1. Use digital droplet PCR or next-generation sequencing to quantify the copy number of the KRAS G12C allele in resistant cells compared to parental cells.[7] |
Problem 2: High background or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal cell culture conditions | 1. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Maintain consistent cell seeding density across all wells. 3. Regularly test for mycoplasma contamination. |
| Inhibitor 5 degradation | 1. Prepare fresh stock solutions of Inhibitor 5 and store them under the recommended conditions (e.g., protected from light, appropriate temperature). 2. Use freshly diluted inhibitor for each experiment. |
| Assay-specific issues | 1. Optimize the incubation time with the viability reagent (e.g., MTT, CellTiter-Glo). 2. Ensure that the inhibitor concentration range is appropriate to generate a full dose-response curve. |
Quantitative Data Summary
The following table summarizes the frequencies of various acquired resistance mechanisms to KRAS G12C inhibitors observed in clinical studies. This data can help guide your investigation into resistance in your experimental models.
| Resistance Mechanism Category | Specific Alteration | Frequency in Resistant Patients (%) |
| On-Target (KRAS) | Secondary KRAS mutations (e.g., G12D/R/V, G13D, Q61H, R68S, H95D/Q/R, Y96C) | ~53% of patients with identified mechanisms[7] |
| KRAS G12C Amplification | ~9% of patients with identified mechanisms[7] | |
| Off-Target (Bypass Pathways) | MET Amplification | Identified in multiple studies[4][7] |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | Common bypass mechanisms[7] | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | Observed in a subset of patients[7] | |
| Loss-of-function mutations in NF1, PTEN | Can contribute to resistance[7] | |
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | Reported in some cases[4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with Inhibitor 5 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of KRAS G12C inhibitors, with a focus on covalent inhibitors that function by binding to the mutant cysteine residue. While the inquiry specifically mentioned "KRAS G12C inhibitor 5," this document addresses common challenges and experimental considerations applicable to this class of inhibitors, using publicly available data on representative compounds as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not seem to be solely driven by KRAS G12C inhibition. Could off-target effects be the cause?
A1: Yes, it is highly probable. Covalent KRAS G12C inhibitors are designed to react with the cysteine residue at position 12 of the mutant KRAS protein. However, due to the presence of other reactive cysteines throughout the proteome, these inhibitors can covalently modify other proteins, leading to off-target effects. For instance, the well-characterized KRAS G12C inhibitor AMG510 has been shown to modify over 300 other proteins, including the tumor suppressor KEAP1 by binding to its cysteine 288 residue.[1] This can lead to unintended biological consequences, such as the accumulation of NRF2 in the nucleus, independent of KRAS G12C inhibition.[1]
Q2: How can we identify the potential off-target proteins of our KRAS G12C inhibitor?
A2: Chemical proteomics is a powerful approach to globally profile the cellular targets of covalent inhibitors.[2] A common strategy involves using a probe molecule that is structurally similar to your inhibitor but also contains a reporter tag (e.g., an alkyne group for click chemistry). This "bait" is used in competitive pulldown experiments against your inhibitor to identify proteins that are no longer enriched when the inhibitor is present.[2] Another approach is to use thiol reactive probes to profile the engagement of your inhibitor with cysteine residues across the proteome.[2]
Q3: What are some common off-target signaling pathways affected by KRAS G12C inhibitors?
A3: Besides direct covalent modification of off-target proteins, KRAS G12C inhibitors can indirectly affect various signaling pathways. Inhibition of the primary target, KRAS G12C, leads to the suppression of downstream pathways like the MAPK (RAS-RAF-MEK-ERK) pathway.[3][4] However, cells can adapt to this inhibition through feedback mechanisms. For example, inhibition of KRAS G12C can lead to the reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs) like EGFR.[3][5] Additionally, effects on the PI3K/AKT/mTOR pathway have been observed, although they are often more subtle than the effects on the MAPK pathway.[4]
Q4: We are seeing variability in the off-target profile of our inhibitor across different cancer cell lines. Why is this?
A4: The off-target profile of a covalent inhibitor can vary significantly between different cell lines due to several factors. The expression levels of potential off-target proteins can differ, meaning a protein that is a prominent off-target in one cell line may be expressed at very low levels in another. Furthermore, the underlying signaling network of the cell line can influence the functional consequences of off-target engagement.[6] It is crucial to characterize off-target effects in multiple, well-characterized cell lines relevant to your research question.
Troubleshooting Guides
Problem 1: Difficulty in distinguishing on-target versus off-target-driven phenotypic changes.
Solution:
-
Use a structurally related, non-reactive control compound: Synthesize or obtain a version of your inhibitor where the reactive group (e.g., the acrylamide) is modified so it can no longer form a covalent bond. This control will help you determine which effects are due to non-covalent interactions or the general chemical scaffold versus the specific covalent binding.
-
Employ KRAS G12C-knockout or wild-type KRAS cell lines: Compare the effects of your inhibitor in cell lines with and without the KRAS G12C mutation. Phenotypes that persist in the absence of the intended target are likely due to off-target effects.
-
Rescue experiments: If you identify a specific off-target protein, you can perform rescue experiments by overexpressing a version of that protein that is resistant to your inhibitor (e.g., by mutating the reactive cysteine).
Problem 2: Low confidence in identified off-targets from proteomics experiments.
Solution:
-
Orthogonal validation: It is essential to validate hits from proteomics experiments using independent methods. This can include Western blotting to confirm changes in protein levels or post-translational modifications, or targeted biochemical assays to assess the functional impact of inhibitor binding on the purified off-target protein.
-
Dose-response analysis: A true off-target should show a dose-dependent engagement with the inhibitor. Perform your proteomics or validation experiments across a range of inhibitor concentrations to establish a clear dose-response relationship.
-
Cellular thermal shift assays (CETSA): This technique can be used to confirm direct target engagement in a cellular context. Binding of your inhibitor to an off-target protein can alter its thermal stability, which can be measured.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of KRAS G12C inhibitors.
Table 1: Example IC50 Values for KRAS G12C Inhibitors in Biochemical and Cell-Based Assays
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| AMG510 | Biochemical (TR-FRET) | KRAS G12C | 8.88 | [7][9] |
| ARS-853 | Cellular (H358 cells) | KRAS G12C | 1,600 | [10] |
| ARS-1620 | Biochemical | KRAS G12C | ~10-fold more potent than ARS-853 | [10] |
| Adagrasib (MRTX849) | Cellular (KRAS G12C cells) | KRAS G12C | - | [7] |
Table 2: Examples of Identified Off-Target Proteins of Covalent KRAS G12C Inhibitors
| Inhibitor | Off-Target Protein | Cysteine Residue Modified | Cell Line | Identification Method | Reference |
| AMG510 | KEAP1 | Cys288 | NSCLC cells | Chemical Proteomics | [1] |
| AMG510 | ALDOA | Cys339 | - | Chemical Proteomics | [1] |
| Compound 1 (ARS-853 analog) | FAM213A | - | H358 | Thiol Reactive Probes | [2] |
| Compound 1 (ARS-853 analog) | RTN4 | - | H358 | Thiol Reactive Probes | [2] |
Experimental Protocols
Protocol 1: Competitive Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target proteins of a covalent KRAS G12C inhibitor using a competitive pulldown approach with an alkyne-tagged probe.
Workflow Diagram:
Caption: Workflow for competitive chemical proteomics.
Methodology:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cancer cells (e.g., H358) to ~80% confluency. Treat cells with your KRAS G12C inhibitor at various concentrations or a DMSO vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
Probe Incubation: Add an alkyne-containing probe, structurally similar to your inhibitor, to the cell lysates and incubate to allow for covalent modification of target proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding biotin-azide to the lysates to attach biotin to the probe-labeled proteins.
-
Protein Enrichment: Use streptavidin-coated magnetic beads to enrich the biotinylated proteins from the lysates.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in enrichment in the inhibitor-treated samples compared to the DMSO control are considered potential off-targets.
Protocol 2: Western Blot for Validating Downstream Signaling Effects
This protocol describes how to validate the on- and off-target effects of your inhibitor on key signaling pathways.
Signaling Pathway Diagram:
Caption: Simplified KRAS signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with your inhibitor at various concentrations and for different durations. Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins. Recommended antibodies include:
-
On-target pathway: phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), total MEK.
-
Potential off-target/feedback pathways: phospho-AKT (p-AKT), total AKT, phospho-EGFR (p-EGFR), total EGFR.
-
Loading control: GAPDH or β-actin.
-
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the effect of your inhibitor on the phosphorylation status of these key signaling nodes. A decrease in p-ERK would indicate on-target activity, while changes in p-AKT or p-EGFR could suggest off-target effects or feedback mechanisms.
References
- 1. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of KRAS G12C inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my KRAS G12C inhibitor. What is the recommended solvent?
A1: Many KRAS G12C inhibitors exhibit poor aqueous solubility.[1] The recommended starting solvent is typically Dimethyl Sulfoxide (DMSO).[2][3][4] For example, Divarasib (GDC-6036) can be dissolved in DMSO at a concentration of 100 mg/mL, though sonication may be necessary.[5] Similarly, KRAS G12C inhibitor 15 can be dissolved in DMSO at 193.33 mg/mL, but it is noted that hygroscopic DMSO can negatively impact solubility, so using a fresh aliquot is recommended.[3]
Q2: After dissolving the inhibitor in DMSO, I see precipitation when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To avoid precipitation, it is recommended to perform a serial dilution of the inhibitor in DMSO first to a lower concentration before adding it to your aqueous buffer.[2] For instance, a 10 mM DMSO stock can be diluted to 1 mM in DMSO, and then this intermediate solution can be added to the final aqueous solution to reach the desired working concentration.[2]
Q3: What are the recommended storage conditions for KRAS G12C inhibitors?
A3: Proper storage is crucial for maintaining the stability and activity of your inhibitor. For powdered compounds, storage at -20°C for up to 3 years is generally recommended.[5] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's specific instructions for your particular inhibitor.
Q4: I am not observing the expected biological activity in my cell-based assays. Could this be related to the inhibitor's stability?
A4: A lack of biological activity can stem from several factors, including inhibitor stability. If the inhibitor has been stored improperly or for an extended period, it may have degraded. It is also important to consider that the IC50 values provided on a product datasheet may be from biochemical assays (e.g., kinase assays) and may not directly translate to cell proliferation inhibition IC50s.[2] It is advisable to establish a concentration gradient tailored to your specific experimental setup.[2] Additionally, some KRAS G12C inhibitors have shown increased stability and improved cell membrane permeability in second-generation versions.[6]
Troubleshooting Guides
Solubility Issues
If you are encountering problems with the solubility of your KRAS G12C inhibitor, please refer to the following troubleshooting guide.
| Problem | Possible Cause | Suggested Solution |
| Powder does not dissolve in DMSO. | Insufficient mixing or sonication. | Use sonication to aid dissolution.[5] Ensure the DMSO is of high quality and not hygroscopic.[3] |
| Precipitation occurs upon addition to aqueous media. | The inhibitor has "crashed out" of solution due to poor aqueous solubility. | Perform a serial dilution in DMSO to a lower concentration before adding to the aqueous buffer.[2] Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies, if applicable.[5] |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Always prepare fresh dilutions from a validated stock solution for each experiment. Ensure the stock solution is homogenous before use.[4] |
Stability Issues
To troubleshoot potential stability problems with your KRAS G12C inhibitor, please consult the table below.
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor activity over time. | Degradation of the compound. | Ensure proper storage conditions (-20°C for powder, -80°C for DMSO stocks).[3][5] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use. |
| Inconsistent IC50 values. | pH sensitivity of the inhibitor. | The pKa of the reactive cysteine in KRAS G12C is approximately 7.6, and inhibitor binding can be pH-dependent.[7] Ensure your assay buffer pH is consistent and appropriate for your experiment. |
| Unexpected side effects in cell culture. | Formation of degradation products. | If you suspect degradation, consider analyzing the purity of your inhibitor stock solution using techniques like HPLC.[8] |
Quantitative Data Summary
Solubility of KRAS G12C Inhibitors
| Inhibitor | Solvent | Concentration | Notes |
| K-Ras(G12C) inhibitor 6 | DMSO | 73 mg/mL (180.1 mM) | Sonication is recommended.[2] |
| Divarasib (GDC-6036) | DMSO | 100 mg/mL (160.76 mM) | Ultrasonic treatment may be needed.[5] |
| Divarasib (GDC-6036) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.02 mM) | Clear solution for in vivo use.[5] |
| Divarasib (GDC-6036) | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.02 mM) | Clear solution for in vivo use.[5] |
| Divarasib (GDC-6036) | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.02 mM) | Clear solution for in vivo use.[5] |
| KRAS G12C inhibitor 15 | DMSO | 193.33 mg/mL (387.50 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[3] |
Stability of KRAS G12C Inhibitors
| Inhibitor | Form | Storage Temperature | Duration |
| Divarasib (GDC-6036) | Powder | -20°C | 3 years |
| Divarasib (GDC-6036) | Powder | 4°C | 2 years |
| Divarasib (GDC-6036) | In solvent | -80°C | 6 months |
| Divarasib (GDC-6036) | In solvent | -20°C | 1 month |
| KRAS G12C inhibitor 15 | In solvent | -80°C | 6 months |
| KRAS G12C inhibitor 15 | In solvent | -20°C | 1 month |
| K-Ras(G12C) inhibitor 6 | Powder | -20°C | 3 years |
| K-Ras(G12C) inhibitor 6 | In solvent | -80°C | 1 year |
Experimental Protocols
Protocol for Assessing Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of a KRAS G12C inhibitor using nephelometry.[9]
-
Prepare a high-concentration stock solution of the KRAS G12C inhibitor in 100% DMSO (e.g., 10 mM).
-
Create serial dilutions of the stock solution in DMSO in a 384-well plate.
-
Add the DMSO solutions to an aqueous buffer (e.g., PBS) to a final DMSO concentration of 1-5%.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the light scattering of the solutions using a microplate nephelometer.
-
Plot the light scattering units against the inhibitor concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol for Assessing Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of a KRAS G12C inhibitor in a specific buffer over time.
-
Prepare a stock solution of the KRAS G12C inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, cell culture media).
-
Take an initial sample (T=0) and analyze it by HPLC to determine the initial peak area of the inhibitor.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of the inhibitor remaining at each time point by comparing the peak area to the T=0 sample.
Visualizations
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: Troubleshooting workflow for KRAS G12C inhibitor solubility issues.
Caption: Troubleshooting workflow for KRAS G12C inhibitor stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. K-Ras(G12C) Inhibitor 6 | Raf | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing In Vivo Dosing of KRAS G12C Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and scheduling of KRAS G12C inhibitors in preclinical in vivo studies. The information is compiled from publicly available data on well-characterized inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting doses for KRAS G12C inhibitors in mouse xenograft models?
A1: Starting doses for KRAS G12C inhibitors in mouse xenograft models typically range from 10 mg/kg to 100 mg/kg, administered orally once daily (QD).[1][2] The specific starting dose can depend on the potency and pharmacokinetic profile of the individual inhibitor. For example, MRTX849 has been studied at doses of 10, 30, and 100 mg/kg in xenograft models.[1][2]
Q2: How is the efficacy of a KRAS G12C inhibitor evaluated in vivo?
A2: Efficacy is primarily assessed by measuring tumor growth inhibition over time in treated animals compared to a vehicle-treated control group.[1][2] Tumor volumes are typically measured 2-3 times per week. At the end of the study, tumors can be excised, weighed, and further analyzed for pharmacodynamic markers.
Q3: What are the key pharmacodynamic (PD) markers to assess target engagement in vivo?
A3: Key PD markers for KRAS G12C inhibitors include the phosphorylation levels of downstream signaling proteins in the MAPK pathway, such as pERK and pS6.[1][3] A dose-dependent inhibition of pERK and pS6 phosphorylation in tumor tissue following inhibitor administration indicates target engagement.[1][3] The level of covalent modification of the KRAS G12C protein can also be directly measured.[1]
Q4: What is a typical dosing schedule for in vivo efficacy studies?
A4: A common dosing schedule is once daily (QD) oral administration.[1][2] However, some studies have explored intermittent dosing strategies, such as weekly high-dose regimens, which may offer different effects on the tumor microenvironment and immune response.[4] The optimal schedule depends on the inhibitor's half-life and the desired level of target modulation.
Q5: How can I troubleshoot a lack of efficacy in my in vivo study?
A5: See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure at the tumor site.- Sub-optimal dose or schedule.- Intrinsic or acquired resistance of the tumor model. | - Perform pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations.- Conduct a dose-response study with a wider range of doses.- Assess pharmacodynamic (PD) markers (e.g., pERK, pS6) in tumor tissue to confirm target engagement.- Profile the tumor model for potential resistance mechanisms (e.g., mutations in downstream pathway components). |
| High Toxicity or Animal Weight Loss | - Dose is too high.- Off-target effects of the inhibitor. | - Reduce the dose or switch to a more intermittent dosing schedule.- Monitor animals closely for clinical signs of toxicity.- If toxicity persists at effective doses, consider evaluating a different inhibitor with a potentially better therapeutic window. |
| Variability in Tumor Response | - Inconsistent drug administration.- Heterogeneity of the tumor model. | - Ensure consistent and accurate oral gavage technique.- If using patient-derived xenografts (PDX), expect some inherent heterogeneity. Increase group sizes to improve statistical power. |
| Tumor Regrowth After Initial Response | - Development of acquired resistance. | - Collect tumor samples at the time of regrowth for molecular analysis to identify resistance mechanisms.- Consider combination therapy with other agents to overcome resistance.[5] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of MRTX849 in Xenograft Models [1]
| Xenograft Model | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
| H358 (NSCLC) | 100 | QD | >100 (Regression) |
| MIA PaCa-2 (Pancreatic) | 100 | QD | >100 (Regression) |
| CT-26 (Colorectal) | 30 | QD | Strong Inhibition |
| CT-26 (Colorectal) | 100 | QD | Complete Response |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of MRTX849 in H358 Xenografts [1]
| Dose (mg/kg) | Time Post-Dose (hours) | KRAS G12C Modification (%) | pERK Inhibition (%) | pS6 Inhibition (%) |
| 10 | 6 | ~40 | Significant | Significant |
| 30 | 6 | ~70 | Significant | Significant |
| 100 | 6 | >90 | Significant | Significant |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells harboring the KRAS G12C mutation (e.g., 5 x 10^6 H358 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Formulate the KRAS G12C inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water). Administer the inhibitor or vehicle orally via gavage at the specified dose and schedule.
-
Data Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) at the end of the study.
Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
-
Dosing and Sample Collection: Administer a single dose of the KRAS G12C inhibitor to tumor-bearing mice. At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Tissue Lysis: Flash-freeze the tumor tissue in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against pERK, total ERK, pS6, total S6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: In vivo experimental workflow for evaluating KRAS G12C inhibitors.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Mitigation of KRAS G12C Inhibitor 5 Toxicity
Welcome to the technical support center for KRAS G12C Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicities observed during preclinical evaluation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities with this compound in preclinical models?
A1: Based on preclinical data from analogous KRAS G12C inhibitors, the most frequently reported toxicities in rodent models include hepatotoxicity and gastrointestinal (GI) disturbances. Key observational and analytical findings may include:
-
Hepatotoxicity: Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators. Histopathological analysis of liver tissue may reveal hepatocellular necrosis, inflammation, and fatty changes.
-
Gastrointestinal Toxicity: Clinical signs in mice can include weight loss, diarrhea, and decreased food intake. Histological examination of the intestines might show mucosal atrophy, inflammation, and epithelial damage.
Q2: What are the potential mechanisms behind the observed toxicities of this compound?
A2: While KRAS G12C inhibitors are designed for high specificity, off-target effects and on-target toxicities in normal tissues expressing KRAS G12C at low levels can occur. The covalent nature of these inhibitors, binding to cysteine residues, may lead to interactions with other proteins containing reactive cysteines. Additionally, modulation of the KRAS signaling pathway, which is crucial for normal cellular function, can lead to unintended consequences in sensitive tissues like the liver and GI tract.
Q3: Can combination therapies help mitigate the toxicity of this compound?
A3: Yes, combination therapies represent a promising strategy. By combining this compound with other agents, it may be possible to achieve synergistic anti-tumor efficacy at a lower, less toxic dose of each compound. Preclinical studies have explored combinations with inhibitors of SHP2, EGFR, and downstream effectors like MEK and PI3K.[1][2][3][4][5] The rationale is to overcome adaptive resistance mechanisms and enhance tumor cell killing, thereby allowing for a reduction in the therapeutic dose of Inhibitor 5 and minimizing off-target toxicities.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common toxicities encountered during your preclinical studies with this compound.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Increased serum ALT and AST levels.
-
Histopathological findings of liver damage (e.g., necrosis, inflammation).
-
Changes in liver weight.
Troubleshooting Steps:
-
Confirm the Finding: Repeat serum biochemistry analysis to confirm the elevation of liver enzymes. Ensure proper blood collection and handling techniques to avoid hemolysis, which can artificially elevate enzyme levels.[6]
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to determine if the hepatotoxicity is dose-dependent. This will help in identifying a maximum tolerated dose (MTD).
-
Consider Intermittent Dosing: Explore alternative dosing schedules, such as intermittent or pulsatile dosing (e.g., once daily for 3 days followed by 4 days off). This approach can sometimes maintain anti-tumor efficacy while allowing for the recovery of normal tissues and reducing cumulative toxicity.[1][7]
-
Supportive Care: For in vivo studies, ensure animals have adequate hydration and nutrition. Enriched housing environments have been shown to improve overall animal well-being and may influence experimental outcomes.[8]
-
Combination Therapy: Evaluate the efficacy and toxicity of this compound at a reduced dose in combination with another targeted agent (e.g., a SHP2 or MEK inhibitor).
Issue 2: Gastrointestinal (GI) Toxicity
Symptoms:
-
Significant body weight loss (>15-20%).
-
Diarrhea or changes in fecal consistency.
-
Reduced food and water intake.
-
Histopathological evidence of intestinal damage.
Troubleshooting Steps:
-
Monitor Animal Welfare: Implement a rigorous monitoring schedule for animal body weight, food and water consumption, and clinical signs of distress.
-
Dose Adjustment: As with hepatotoxicity, assess if the GI toxicity is dose-dependent and consider dose reduction or an intermittent dosing schedule.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements. Ensure easy access to water. Prophylactic administration of probiotics, such as Lactobacillus species, has shown potential in preclinical models to mitigate chemotherapy-induced intestinal damage.[9]
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed GI toxicity by treating a cohort of animals with the vehicle alone.
-
Pathological Analysis: Conduct detailed histopathological analysis of different sections of the GI tract to understand the nature and extent of the damage.[10][11]
Quantitative Data Summary
The following tables summarize key preclinical data related to the toxicity of KRAS G12C inhibitors.
Table 1: Common Preclinical Toxicities of KRAS G12C Inhibitors
| Toxicity Type | Preclinical Model | Key Observations | Potential Mitigation Strategies |
| Hepatotoxicity | Mouse, Rat | Elevated ALT, AST; hepatocellular necrosis, inflammation, fatty change. | Dose reduction, intermittent dosing, combination therapy. |
| Gastrointestinal Toxicity | Mouse | Weight loss, diarrhea, mucosal atrophy, inflammation. | Dose reduction, supportive care (nutritional support, probiotics). |
| Hematological Toxicity | Rat | Anemia, neutropenia (less common). | Monitoring of complete blood counts, dose adjustment. |
Table 2: Example of a Dose-Response Study Design for Toxicity Assessment
| Treatment Group | This compound Dose (mg/kg) | Dosing Schedule | Number of Animals | Key Endpoints |
| 1 | Vehicle Control | Daily | 10 | Body weight, clinical signs, terminal serum biochemistry and histopathology. |
| 2 | 10 | Daily | 10 | Body weight, clinical signs, terminal serum biochemistry and histopathology. |
| 3 | 30 | Daily | 10 | Body weight, clinical signs, terminal serum biochemistry and histopathology. |
| 4 | 100 | Daily | 10 | Body weight, clinical signs, terminal serum biochemistry and histopathology. |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Utilize an appropriate mouse model (e.g., CDX, PDX, or syngeneic) with established KRAS G12C-mutant tumors.[12][13][14][15][16][17][18][19]
-
Treatment: Administer this compound and vehicle control to respective groups according to the designed dosing schedule.
-
Blood Collection: At specified time points and at the study endpoint, collect blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into serum separator tubes.[3][4][6][8][20]
-
Serum Biochemistry: Process blood to obtain serum and analyze for liver function markers, including ALT and AST, using a clinical chemistry analyzer.[21][22][23][24]
-
Histopathology: At necropsy, collect liver tissue and fix in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury.[5][25][26]
Protocol 2: Assessment of Gastrointestinal Toxicity in Mice
-
Animal Model and Treatment: As described in Protocol 1.
-
Clinical Monitoring: Monitor and record body weight, food and water intake, and fecal consistency daily.
-
Histopathology: At necropsy, collect sections of the small and large intestine. Flush the intestinal segments gently with saline before fixation in 10% neutral buffered formalin. Utilize a "Swiss roll" technique for the small intestine to maximize the viewable mucosal surface area. Process for H&E staining and pathological evaluation.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C Signaling Pathway and the Mechanism of Action of Inhibitor 5.
Caption: Troubleshooting Workflow for Mitigating Preclinical Toxicity.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete blood count, clinical chemistry, and serology profile by using a single tube of whole blood from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 14. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. championsoncology.com [championsoncology.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Serum Analysis [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Standard histology protocol [jax.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Synergistic Partners: A Comparative Guide to KRAS G12C and MEK Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The advent of KRAS G12C inhibitors has marked a significant breakthrough in targeting what was once considered an "undruggable" oncogene. However, monotherapy often leads to acquired resistance, necessitating the exploration of combination strategies. This guide provides a comparative overview of the synergistic effects observed when combining KRAS G12C inhibitors with MEK inhibitors, a key downstream component of the MAPK signaling pathway. We present a compilation of preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological mechanisms and workflows to support ongoing research and drug development efforts.
A note on "KRAS G12C inhibitor 5": The specific inhibitor "5" was not identified in the current literature. This guide will focus on the most clinically advanced and well-documented KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), in combination with various MEK inhibitors.
Data Presentation: Quantitative Comparison of Preclinical and Clinical Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of KRAS G12C and MEK inhibitors.
Table 1: Preclinical Efficacy of KRAS G12C and MEK Inhibitor Combinations
| KRAS G12C Inhibitor | MEK Inhibitor | Cancer Model | Outcome Measure | Result | Citation |
| Sotorasib | Trametinib | KRAS G12C-mutant NSCLC cell lines | Synergy Score | Synergistic reduction in cell viability | [1] |
| Adagrasib | Trametinib | KRAS G12C-mutant CRC cell lines | Synergy Score | Synergistic inhibition of cell proliferation | [2] |
| Sotorasib | VS-6766 (dual RAF/MEK inhibitor) | KRAS G12C-mutant NSCLC cell lines | Cell Viability | Synergistic reduction in viability | [1] |
| Sotorasib | VS-6766 (dual RAF/MEK inhibitor) | KRAS G12C-mutant NSCLC xenograft models (H2122, H358) | Tumor Growth Inhibition | Augmented tumor growth inhibition compared to sotorasib alone | [1] |
| Adagrasib | MEK inhibitor | KRAS G12C-mutant cancer models | Antitumor Activity | Enhanced antitumor activity in vitro and in vivo | [3] |
| D-1553 | MEK inhibitor | Solid tumor xenograft models | Tumor Growth Inhibition | Stronger tumor growth inhibition compared to D-1553 alone | [3] |
Table 2: Clinical Efficacy of Sotorasib and Trametinib Combination (CodeBreaK 101 Study)
| Cancer Type | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Previously treated, KRAS G12C inhibitor-naïve | 18 | - | 67% (2 of 3 patients) | - | [4] |
| Colorectal Cancer (CRC) | Previously treated, KRAS G12C inhibitor-naïve | 11 | 9% (1 of 11) | 82% (9 of 11) | - | [1] |
| Colorectal Cancer (CRC) | Previously treated with a KRAS G12C inhibitor | 7 | 14.3% (1 of 7) | 86% (6 of 7) | - | [4][5] |
| Solid Tumors (NSCLC, CRC, other) | Heavily pre-treated | 41 | - | - | - | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: KRAS G12C signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating drug synergy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.
Cell Viability Assay (MTT Assay Protocol)
This protocol is adapted for determining cell viability following treatment with KRAS G12C and MEK inhibitors.
-
Cell Seeding: Plate KRAS G12C mutant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a dose-response matrix of the KRAS G12C inhibitor and the MEK inhibitor, both alone and in combination, in culture medium. Add the compounds to the respective wells, including vehicle controls. The final volume in each well should be 100 µl.[6]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well to achieve a final concentration of 0.45 mg/ml.[6]
-
Formazan Crystal Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy is then calculated using models such as the Bliss independence or Loewe additivity model.[8][9]
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 10–20 μg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis at 100-120V.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12][13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[11]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[10]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the in vivo efficacy of combination therapies.
-
Cell Preparation: Harvest KRAS G12C mutant cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., a mixture of Matrigel and PBS).[14]
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[15][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, KRAS G12C inhibitor alone, MEK inhibitor alone, and the combination). Administer the drugs according to the predetermined schedule and route (e.g., oral gavage).
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-ERK) to confirm target engagement.[17]
This guide provides a foundational overview of the synergistic potential of combining KRAS G12C and MEK inhibitors. The presented data and protocols are intended to aid researchers in the design and execution of their studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. amgen.com [amgen.com]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Amgen Announces New LUMAKRAS™ (sotorasib) Combination Data From Phase 1b CodeBreaK 101 Study In Patients With KRAS G12C-mutated Cancers At AACR-NCI-EORTC 2021 [prnewswire.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug synergy testing in cell lines [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Over-expression of CDX2 alleviates breast cancer by up-regulating microRNA let-7b and inhibiting COL11A1 expression | springermedizin.de [springermedizin.de]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy of Novel KRAS G12C Inhibitors in NSCLC Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Non-Small Cell Lung Cancer (NSCLC) has been significantly altered by the development of inhibitors targeting the KRAS G12C mutation. While first-generation inhibitors like sotorasib and adagrasib have shown clinical benefit, the quest for molecules with improved potency, selectivity, and the ability to overcome resistance mechanisms is ongoing. This guide provides a comparative overview of the in vivo efficacy of several novel KRAS G12C inhibitors in preclinical NSCLC models, based on publicly available experimental data.
A Note on "KRAS G12C Inhibitor 5"
Initial inquiries into a specific molecule designated "this compound" revealed a compound described in early structural and in vitro studies, notably in work by McGregor and colleagues, associated with the Protein Data Bank entry 5V6S. This acrylamide-based inhibitor was pivotal in the early exploration of covalent KRAS G12C binders. However, a comprehensive search of available literature did not yield public in vivo efficacy data for this specific compound in NSCLC models. Subsequent research efforts appear to have focused on derivatives such as ARS-1620, which was among the first to demonstrate in vivo activity.[1][2]
Therefore, this guide will focus on a selection of other novel, next-generation KRAS G12C inhibitors for which preclinical in vivo data in NSCLC models has been published. These compounds—Divarasib (GDC-6036), Garsorasib (D-1553), and Fulzerasib (IBI351/GFH925)—serve as pertinent examples of the advancements in this class of targeted agents.
Comparative In Vivo Efficacy in NSCLC Models
The following tables summarize the in vivo efficacy of selected novel KRAS G12C inhibitors compared to first-generation agents in various NSCLC xenograft models.
| Inhibitor | NSCLC Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| Divarasib (GDC-6036) | Multiple KRAS G12C positive xenograft models | Not specified | Complete tumor growth inhibition | [3] |
| Garsorasib (D-1553) | Xenograft tumor models | Not specified | Demonstrated tumor regression | [4][5] |
| BI-1823911 | NSCLC and CRC mouse models | 60 mg/kg daily, oral | Efficacy comparable to 100 mg/kg sotorasib and adagrasib | [4] |
| Unnamed Inhibitor [I] | NCI-H358 cell line-derived xenograft | 15 mg/kg | ~50% TGI | [6] |
Head-to-Head and Clinical Efficacy Insights
| Inhibitor | Comparison | Key Findings | Reference |
| Divarasib (GDC-6036) | vs. Sotorasib & Adagrasib (Preclinical) | 5 to 20 times more potent and up to 50 times more selective. | [1][3] |
| Garsorasib (D-1553) | vs. Sotorasib & Adagrasib (In vitro) | Higher potency in multiple cell line experiments. | [4] |
| Fulzerasib (IBI351/GFH925) | Phase II Clinical Data (China) | ORR: 49.1%, DCR: 90.5%, Median PFS: 9.7 months in previously treated advanced NSCLC. | [7][8][9] |
| Divarasib (GDC-6036) | Phase I Clinical Data | ORR: 53.4%, Median PFS: 13.1 months in NSCLC cohort. | [3] |
| Garsorasib (D-1553) | Phase I Clinical Data | ORR: 40.5%, DCR: 91.9%, Median PFS: 8.2 months in KRAS G12C-mutated NSCLC. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on common practices for establishing and utilizing NSCLC xenograft models.
1. Cell Line-Derived Xenograft (CDX) Model Establishment:
-
Cell Lines: Human NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H2122) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) are typically used.
-
Implantation: A suspension of 5-10 million cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
2. Patient-Derived Xenograft (PDX) Model Establishment:
-
Tumor Acquisition: Fresh tumor tissue is obtained from NSCLC patients with confirmed KRAS G12C mutations.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously into immunocompromised mice.
-
Serial Propagation: Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion and establishment of the PDX model.
-
Treatment Studies: Similar to CDX models, once tumors reach the desired size, mice are randomized for efficacy studies.
3. Dosing and Efficacy Evaluation:
-
Drug Formulation: The KRAS G12C inhibitor is formulated in a suitable vehicle for oral gavage or other administration routes.
-
Dosing: The inhibitor is administered at specified doses and schedules (e.g., once or twice daily).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Other endpoints may include tumor regression, objective response rate (ORR), and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream pathway modulation (e.g., by measuring levels of phosphorylated ERK).
Visualizing KRAS G12C Signaling and Experimental Workflow
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of KRAS, which in turn activates downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in an inactive state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor in an NSCLC xenograft model.
Caption: General workflow for an in vivo study of a KRAS G12C inhibitor in NSCLC xenograft models.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRASG12C Inhibitors in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to KRAS G12C Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of direct KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant milestone in the treatment of solid tumors harboring this specific mutation. However, clinical responses to these agents are not uniform, underscoring the critical need for robust predictive biomarkers to guide patient selection and develop effective combination strategies. This guide provides a comprehensive comparison of established and emerging biomarkers for predicting response to KRAS G12C inhibitors, supported by experimental data from key clinical trials.
Key Predictive Biomarkers and Their Impact on Efficacy
The efficacy of KRAS G12C inhibitors is significantly influenced by the tumor's genomic landscape and microenvironment. Several biomarkers have been identified that correlate with either sensitivity or resistance to these targeted therapies.
Co-occurring Genomic Alterations
Co-mutations in key tumor suppressor genes and signaling pathway components are major determinants of clinical outcomes with KRAS G12C inhibitors.
Table 1: Impact of Co-mutations on Sotorasib Efficacy (CodeBreaK 100 & 200 Trials)
| Biomarker (Co-mutation) | Metric | Sotorasib | Docetaxel | Hazard Ratio (95% CI) | p-value | Citation |
| STK11-altered | mPFS | - | - | 0.68 (0.45-1.05) | - | [1] |
| STK11-wild type | mPFS | - | - | 0.65 (0.46-0.92) | - | [1] |
| KEAP1-altered | mPFS | - | - | 0.84 (0.48-1.47) | - | [1] |
| KEAP1-wild type | mPFS | - | - | 0.62 (0.45-0.84) | - | [1] |
| TP53-altered | mPFS | - | - | 0.83 (0.58-1.18) | - | [1] |
| TP53-wild type | mPFS | - | - | 0.48 (0.30-0.75) | - | [1] |
| KEAP1-mutated | Progression | 63.6% (early) | - | - | - | [2] |
mPFS: median Progression-Free Survival
Table 2: Impact of Co-mutations on Adagrasib Efficacy (KRYSTAL-1 Trial)
| Biomarker (Co-mutation) | Metric | Adagrasib (Mutated) | Adagrasib (Wild Type) | Hazard Ratio (95% CI) | p-value | Citation |
| KEAP1 | mPFS | 4.1 months | 9.9 months | 2.7 | < 0.01 | [3] |
| KEAP1 | mOS | 5.4 months | 19.0 months | 3.6 | < 0.01 | [3] |
| STK11 | mPFS | 4.2 months | 11.0 months | 2.2 | < 0.01 | [3] |
| STK11 | mOS | 9.8 months | Not Reached | 2.6 | < 0.01 | [3] |
| KEAP1, SMARCA4, or CDKN2A | Progression | Enriched in early progression | - | - | - | [4] |
mPFS: median Progression-Free Survival; mOS: median Overall Survival
Co-mutations in KEAP1, SMARCA4, and CDKN2A are consistently associated with poorer outcomes in patients treated with KRAS G12C inhibitors.[4][5] These mutations are significantly enriched in patients who experience early disease progression.[4][6] In contrast, the impact of TP53 and STK11 co-mutations can be more variable, though some studies suggest a trend towards worse outcomes, particularly for STK11.[1][3]
Tumor Microenvironment and Other Novel Biomarkers
Beyond co-mutations, other factors such as the tumor microenvironment and dynamic biomarkers are showing promise in predicting treatment response.
Table 3: Performance of Other Key Biomarkers
| Biomarker | Metric | Favorable Group | Unfavorable Group | Hazard Ratio (95% CI) / p-value | Citation |
| TTF-1 Expression (Sotorasib) | mPFS | 8.1 months (High) | 2.8 months (Low) | HR: 0.23 (0.14–0.4) | [7][8] |
| mOS | 16.0 months (High) | 4.5 months (Low) | HR: 0.26 (0.15–0.43) | [7][8] | |
| ORR | 42.1% (High) | 4.17% (Low) | p = 0.000151 | [8] | |
| ctDNA Clearance (Adagrasib) | ORR (at C2D1) | 60.6% (Complete) | 33.3% (Incomplete) | - | [9][10] |
| mOS (at C2D1) | 14.1 months (Complete) | 8.7 months (Incomplete) | HR: 0.3, p=0.04 | [9] | |
| mOS (at C4D1) | 14.7 months (Complete) | 5.4 months (Incomplete) | HR: 0.1, p<0.001 | [9] | |
| PD-L1 Expression (Adagrasib + Pembrolizumab) | ORR | 59.3% (TPS ≥50%) | 35.8% (TPS <50%) | - | [11][12][13] |
| mPFS | 27.7 months (TPS ≥50%) | 6.9 months (TPS <50%) | - | [11][12][13][14] |
TTF-1: Thyroid Transcription Factor 1; ctDNA: circulating Tumor DNA; PD-L1: Programmed Death-Ligand 1; ORR: Objective Response Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival; TPS: Tumor Proportion Score; C2D1: Cycle 2 Day 1; C4D1: Cycle 4 Day 1
Low expression of the lung adenocarcinoma lineage marker TTF-1 is a strong predictor of poor response to sotorasib.[7][8] Dynamic monitoring of circulating tumor DNA (ctDNA) has emerged as a powerful tool, with early clearance of the KRAS G12C mutation from the blood being associated with significantly improved outcomes with adagrasib.[9][10] In the context of combination therapy, PD-L1 expression is a key biomarker for the efficacy of adagrasib plus the immune checkpoint inhibitor pembrolizumab, with higher PD-L1 levels correlating with better response.[11][12][13]
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway and mechanisms of inhibitor action and resistance.
Caption: Experimental workflow for the analysis of predictive biomarkers for KRAS G12C inhibitors.
Caption: Logical relationship between key biomarkers and predicted response to KRAS G12C inhibitors.
Experimental Protocols
Next-Generation Sequencing (NGS) for Co-mutation Analysis
-
Objective: To identify genomic alterations in tumor tissue or circulating tumor DNA that may predict response to KRAS G12C inhibitors.
-
Methodology:
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from plasma (for ctDNA).
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (for targeted panels): Specific regions of the genome, including genes of interest like KEAP1, STK11, TP53, SMARCA4, and CDKN2A, are captured using hybridization probes.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to a reference genome, and variants (single nucleotide variants, insertions, deletions, copy number variations) are called using bioinformatics pipelines. The presence of co-occurring mutations is then correlated with clinical outcomes.[3][5]
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To assess the protein expression levels of biomarkers such as TTF-1 and PD-L1 in tumor tissue.
-
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target protein epitopes.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the target protein (e.g., anti-TTF-1 or anti-PD-L1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist. For PD-L1, a Tumor Proportion Score (TPS) is often calculated.[7][15]
-
Droplet Digital PCR (ddPCR) for ctDNA Clearance
-
Objective: To quantify the amount of KRAS G12C mutant ctDNA in plasma samples over time.
-
Methodology:
-
Plasma Collection and cfDNA Extraction: Serial blood samples are collected from patients at baseline and at specified time points during treatment (e.g., Cycle 2 Day 1, Cycle 4 Day 1). Cell-free DNA (cfDNA) is extracted from the plasma.[9][10]
-
ddPCR Reaction Setup: The cfDNA is added to a PCR master mix containing primers and probes specific for both the KRAS G12C mutant allele and the wild-type allele.
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing zero or one copy of the target DNA.
-
PCR Amplification: PCR is performed on the droplets.
-
Droplet Reading: After amplification, the fluorescence of each droplet is measured to determine the number of positive droplets for the mutant and wild-type alleles.
-
Quantification: The absolute concentration of the KRAS G12C mutant allele is calculated, and the change from baseline is determined to assess clearance.[10]
-
Proximity Ligation Assay (PLA) for RAS-RAF Interaction
-
Objective: To visualize and quantify the in situ interaction between RAS and RAF proteins as a measure of RAS signaling activation.[16][17]
-
Methodology:
-
Cell/Tissue Preparation: Cells or tissue sections are fixed and permeabilized.
-
Primary Antibody Incubation: The samples are incubated with a pair of primary antibodies from different species that recognize RAS and RAF, respectively.[18]
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.
-
Ligation: If the two PLA probes are in close proximity (indicating that RAS and RAF are interacting), a connector oligonucleotide is added, and a ligase creates a circular DNA molecule.[18]
-
Amplification: The circular DNA is amplified via rolling circle amplification, creating a concatemer of the DNA circle.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, and the resulting signals are visualized and quantified using fluorescence microscopy. Each signal represents a single protein-protein interaction event.[16][18]
-
Conclusion and Future Directions
The selection of patients for KRAS G12C inhibitor therapy is evolving from a single-gene mutation approach to a more nuanced, multi-biomarker strategy. Co-mutations in genes such as KEAP1, SMARCA4, and CDKN2A are robust indicators of a poor prognosis with monotherapy and highlight the need for combination approaches in these patient populations. Novel biomarkers like TTF-1 expression, ctDNA clearance, and RAS-RAF protein interaction offer additional layers of predictive information that can help to further personalize treatment. Future research will focus on the prospective validation of these biomarkers in clinical trials and the development of biomarker-driven combination therapies to overcome intrinsic and acquired resistance to KRAS G12C inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Impact of Co-mutations and Transcriptional Signatures in Non-Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Identifies Mutations That May Be Associated With Poor Outcomes in Patients With NSCLC Treated With KRAS G12C Inhibitors - The ASCO Post [ascopost.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New biomarker may guide best use of KRAS inhibitors in lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 8. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sooner, the better: early clearance of plasma circulating tumor DNA in patients with advanced KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Changes in Circulating Cell-Free KRAS G12C Predict Response to Adagrasib in KRAS Mutant Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. onclive.com [onclive.com]
- 13. KRYSTAL-7 Data on Adagrasib Plus Pembrolizumab Presented at ELCC 2025 [lungcancerstoday.com]
- 14. ajmc.com [ajmc.com]
- 15. researchgate.net [researchgate.net]
- 16. Study finds key biomarker to predict KRASG12C inhibitor effectiveness in lung cancer - ecancer [ecancer.org]
- 17. In Situ RAS:RAF Binding Correlates with Response to KRASG12C Inhibitors in KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C and EGFR Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers. However, the efficacy of KRAS G12C inhibitor monotherapy, particularly in colorectal cancer (CRC), has been limited by adaptive resistance mechanisms, most notably the reactivation of the epidermal growth factor receptor (EGFR) signaling pathway.[1] This has led to the rational combination of KRAS G12C inhibitors with EGFR inhibitors, a strategy that has demonstrated synergistic anti-tumor activity in both preclinical models and clinical trials.[1][2]
This guide provides a comprehensive comparison of the performance of various KRAS G12C and EGFR inhibitor combination therapies, supported by experimental data from key preclinical and clinical studies.
Mechanism of Synergy
KRAS G12C inhibitors, such as sotorasib and adagrasib, selectively bind to the mutant KRAS protein, locking it in an inactive GDP-bound state.[3] However, in CRC cell lines, inhibition of KRAS G12C leads to a rapid feedback reactivation of upstream receptor tyrosine kinases (RTKs), predominantly EGFR.[1] This reactivation of EGFR signaling can bypass the KRAS G12C blockade and sustain downstream signaling through the MAPK pathway, leading to continued cell proliferation and survival.[1][2]
By co-administering an EGFR inhibitor, such as the monoclonal antibodies cetuximab or panitumumab, this feedback loop is blocked. The dual inhibition leads to a more sustained and profound suppression of the RAS-MAPK pathway, resulting in enhanced anti-tumor effects, including decreased cell proliferation and increased apoptosis.[1][4]
Signaling Pathway of KRAS G12C and EGFR Inhibition
Caption: Simplified signaling pathway illustrating the synergistic mechanism of KRAS G12C and EGFR inhibitors.
Preclinical Performance Data
The combination of KRAS G12C and EGFR inhibitors has been extensively evaluated in preclinical models, demonstrating superior efficacy over monotherapy.
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KRAS G12C inhibitors alone and in combination with EGFR inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | KRAS G12C Inhibitor | Monotherapy IC50 (µM) | Combination | Combination Effect | Reference |
| C106 | Colorectal Cancer | AMG510 | Low | AMG510 + Cetuximab | Synergistic | [1] |
| RW7213 | Colorectal Cancer | AMG510 | Low | AMG510 + Cetuximab | Synergistic | [1] |
| SW837 | Colorectal Cancer | AMG510 | High | AMG510 + Cetuximab | Synergistic | [1] |
| SNU1411 | Colorectal Cancer | AMG510 | High | AMG510 + Cetuximab | Synergistic | [1] |
Note: Specific IC50 values were not consistently reported in the reviewed literature; however, the synergistic effect of the combination was a consistent finding.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models have corroborated the in vitro findings.
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| PDX (CRC0051) | Colorectal Cancer | AMG510 + Cetuximab | Complete, durable tumor inhibition | [1] |
| PDX | Colorectal Cancer | D-1553 | 60.9% to 105.7% (3 of 9 models showed regression) | [5] |
| PDX | Lung Cancer | D-1553 | 43.6% to 124.3% (4 out of 8 models showed regression) | [5] |
Clinical Trial Data
The promising preclinical results have translated into successful clinical trials, particularly in patients with KRAS G12C-mutated metastatic colorectal cancer (mCRC).
Sotorasib (KRAS G12C Inhibitor) in Combination with Panitumumab (EGFR Inhibitor)
| Trial Name | Phase | No. of Patients | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CodeBreaK 101 | Ib | 40 (dose-expansion) | Sotorasib (960 mg QD) + Panitumumab | 30.0% | 5.7 months | 15.2 months | [6][7] |
| CodeBreaK 300 | III | 53 | Sotorasib (960 mg QD) + Panitumumab | 26.4% | 5.6 months | Not Statistically Significant | [8] |
| CodeBreaK 300 | III | 53 | Sotorasib (240 mg QD) + Panitumumab | 5.7% | 3.9 months | Not Statistically Significant | [8] |
| CodeBreaK 300 | III | 54 | Standard of Care (Trifluridine-tipiracil or Regorafenib) | 0% | 2.2 months | Not Statistically Significant | [8] |
Adagrasib (KRAS G12C Inhibitor) in Combination with Cetuximab (EGFR Inhibitor)
| Trial Name | Phase | No. of Patients | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| KRYSTAL-1 | I/II | 32 | Adagrasib (600 mg BID) + Cetuximab | 46% | 6.9 months | 15.9 months | [9][10] |
| KRYSTAL-1 | I/II | 44 | Adagrasib Monotherapy | 19% | 5.6 months | 19.8 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of KRAS G12C and EGFR inhibitor combination therapies.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of drug treatment on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., C106, RW7213) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of the KRAS G12C inhibitor (e.g., sotorasib, adagrasib) alone or in combination with an EGFR inhibitor (e.g., cetuximab) for 72-120 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the phosphorylation status of key proteins in the RAS-MAPK signaling pathway.
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Implantation: Subcutaneously implant cancer cells (CDX model) or patient-derived tumor fragments (PDX model) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, KRAS G12C inhibitor monotherapy, EGFR inhibitor monotherapy, and combination therapy).
-
Drug Administration: Administer the drugs according to the specified dosing schedule and route (e.g., oral gavage for small molecule inhibitors, intraperitoneal injection for antibodies).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor animal body weight as an indicator of toxicity.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of combination therapies.
Conclusion
The combination of KRAS G12C inhibitors and EGFR inhibitors represents a significant advancement in the treatment of KRAS G12C-mutated cancers, particularly colorectal cancer. The strong preclinical rationale, supported by robust in vitro and in vivo data, has been validated in multiple clinical trials demonstrating improved efficacy over monotherapy. This guide provides a comparative overview of the available data to aid researchers and clinicians in understanding the therapeutic potential and experimental basis of this promising combination strategy. Further research is ongoing to optimize dosing schedules, explore additional combination partners, and overcome acquired resistance mechanisms.
References
- 1. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges | MDPI [mdpi.com]
- 3. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sotorasib with panitumumab in chemotherapy-refractory KRAS G12C-mutated colorectal cancer: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Adagrasib with or without Cetuximab in Colorectal Cancer with Mutated KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib with or without Cetuximab in Colorectal Cancer with Mutated KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adagrasib With or Without Cetuximab in Previously Treated Patients With Metastatic Colorectal Cancer and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
Evaluating Novel KRAS G12C Inhibitors Against Acquired Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of specific inhibitors for KRAS G12C, a prevalent oncogenic mutation. However, the emergence of acquired resistance, exemplified by the Y96D mutation, presents a significant clinical challenge. This guide provides a comparative analysis of a novel KRAS G12C inhibitor, designated as compound 5, alongside other key inhibitors, with a focus on their efficacy against both the native G12C mutation and the resistant Y96D variant.
Introduction to KRAS G12C Inhibition and Resistance
KRAS, a pivotal GTPase in cell signaling, is frequently mutated in various cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein susceptible to targeted covalent inhibition. Inhibitors like sotorasib and adagrasib have shown clinical efficacy by binding to the inactive, GDP-bound state of KRAS G12C, trapping it in an "off" state and inhibiting downstream pro-proliferative signaling.[1][2]
However, prolonged treatment can lead to the selection of secondary mutations in KRAS G12C that confer resistance. The Y96D mutation, located in the switch-II pocket where these inhibitors bind, is a clinically observed mechanism of resistance that disrupts the drug's binding and reduces its efficacy.[3][4][5] This has spurred the development of next-generation inhibitors with different mechanisms of action to overcome such resistance.
Comparative Performance of KRAS G12C Inhibitors
This section compares the performance of the novel inhibitor, compound 5, with established and other investigational inhibitors against KRAS G12C and the Y96D resistance mutation. The data is compiled from various preclinical studies.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors against Wild-Type G12C
| Inhibitor | Target State | Biochemical IC50 (nM) (SOS1-catalyzed nucleotide exchange) | Cellular IC50 (nM) (p-ERK inhibition) | Cellular Viability IC50 (nM) (CellTiter-Glo) | Reference |
| Compound 5 | Inactive (GDP-bound) | 110 | 180 | 360 | [3] |
| Sotorasib (AMG-510) | Inactive (GDP-bound) | Not Reported | ~6 (NCI-H358) | ~9 (MIA PaCa-2) | [6] |
| Adagrasib (MRTX849) | Inactive (GDP-bound) | Not Reported | Not Reported | 10 - 973 (various cell lines) | [7] |
| Divarasib (GDC-6036) | Inactive (GDP-bound) | Not Reported | Not Reported | Not Reported | [2][8][9] |
| RM-018 | Active (GTP-bound) | Not Reported | Not Reported | 1.4 - 3.5 (various cell lines) | [10][11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Impact of Y96D Mutation on Inhibitor Efficacy
| Inhibitor | Cellular Viability IC50 (nM) vs. KRAS G12C | Cellular Viability IC50 (nM) vs. KRAS G12C/Y96D | Fold Change in IC50 | Reference |
| Sotorasib (AMG-510) | ~6 (NCI-H358) | >100-fold increase | >100 | [4][12] |
| Adagrasib (MRTX849) | Not Reported | Marked resistance observed | >100-fold increase reported | [5][13] |
| RM-018 | 1.4 - 3.5 | 2.8 - 7.3 | ~2 | [10][11][13] |
As the data indicates, while compound 5 shows inhibitory activity against the wild-type KRAS G12C protein, there is currently no publicly available data on its performance against the Y96D mutation. In contrast, both sotorasib and adagrasib, which also target the inactive state, show a dramatic loss of potency against the Y96D mutation.[4][5][12][13]
A promising alternative is RM-018, a novel inhibitor that circumvents the resistance conferred by the Y96D mutation.[10][11][14] Unlike sotorasib and adagrasib, RM-018 binds to the active, GTP-bound state of KRAS G12C, a distinct mechanism of action that is not impeded by the Y96D alteration in the switch-II pocket.[5][13] This is reflected in the minimal shift in its IC50 value when tested against cells expressing the Y96D mutation.[10][13]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for assessing inhibitor potency.
Caption: The KRAS signaling pathway, illustrating the points of intervention for different classes of inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of KRAS G12C inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used in the evaluation of these inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cancer cell lines harboring KRAS G12C or KRAS G12C/Y96D mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., compound 5, sotorasib, adagrasib, RM-018) for a specified period (typically 72 hours).
-
Lysis and Reagent Addition: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to the wells. This lyses the cells and initiates a luminescent reaction.
-
Signal Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
p-ERK Immunoblotting (Western Blot)
This technique is used to measure the levels of phosphorylated ERK (p-ERK), a key downstream effector in the KRAS signaling pathway, to assess the inhibitor's target engagement and pathway inhibition.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-ERK. A primary antibody against total ERK is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is detected using an imaging system.
-
Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells with the desired KRAS mutation (e.g., MIA PaCa-2) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, and the mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered to the treatment group (e.g., orally, once daily), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Directions
The emergence of acquired resistance to first-generation KRAS G12C inhibitors highlights the need for continued drug discovery and development efforts. While the novel inhibitor, compound 5, demonstrates promising activity against the primary KRAS G12C mutation, its efficacy against resistance mutations such as Y96D remains to be determined.
The development of inhibitors with alternative mechanisms of action, such as the active-state inhibitor RM-018, provides a clear strategy to overcome resistance mediated by mutations in the switch-II pocket. Future research should focus on:
-
Evaluating novel inhibitors like compound 5 against a broader panel of resistance mutations.
-
Exploring combination therapies to prevent or delay the onset of resistance.
-
Developing a deeper understanding of the molecular mechanisms that drive resistance to different classes of KRAS inhibitors.
By pursuing these avenues, the full potential of targeting KRAS G12C in cancer therapy can be realized, ultimately improving patient outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. onclive.com [onclive.com]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. esmo.org [esmo.org]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RM-018 | KRASG12C active-state inhibitor | CAS 2641993-55-5 | Buy RM-018 from Supplier InvivoChem [invivochem.com]
- 12. Frontiers | Mechanistic insights into the clinical Y96D mutation with acquired resistance to AMG510 in the KRASG12C [frontiersin.org]
- 13. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RM-018 - Immunomart [immunomart.com]
Navigating Resistance: A Comparative Guide to Combination Strategies for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
The advent of KRAS G12C inhibitors, such as sotorasib (AMG 510), marked a significant breakthrough in treating a once "undruggable" target in oncology. However, the emergence of therapeutic resistance poses a substantial clinical challenge, limiting the long-term efficacy of monotherapy. This guide provides an objective comparison of promising combination strategies designed to overcome sotorasib resistance, supported by preclinical and clinical data. We delve into the underlying mechanisms of resistance and present detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field.
Unraveling the Mechanisms of Sotorasib Resistance
Resistance to sotorasib can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves alterations to the KRAS protein itself, while off-target mechanisms activate alternative signaling pathways to bypass the need for KRAS G12C signaling.
-
On-target resistance primarily involves secondary mutations in the KRAS gene that either prevent sotorasib from binding to the G12C mutant protein or reactivate the protein through other means.
-
Off-target resistance is more diverse and can include:
-
Activation of upstream signaling: Amplification or mutations in receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET can lead to the reactivation of the MAPK and PI3K-AKT pathways.
-
Bypass signaling: Activation of other RAS isoforms (e.g., NRAS, HRAS) or downstream effectors such as BRAF, MEK, and PI3K can sustain proliferation independently of KRAS G12C.
-
Histological transformation: In some cases, tumors can change their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.
-
Combination Strategies: A Comparative Analysis
To counteract these resistance mechanisms, various combination therapies are being investigated. The following sections compare the rationale, available data, and experimental approaches for key strategies.
Sotorasib plus SHP2 Inhibitors
Rationale: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, mediating signaling from multiple RTKs. By inhibiting SHP2, the reactivation of the MAPK pathway through upstream signaling can be blocked. Preclinical studies have shown that the combination of a KRAS G12C inhibitor with a SHP2 inhibitor can prevent or overcome adaptive resistance.
Preclinical and Clinical Data:
| Therapy | Model | Efficacy | Reference |
| Sotorasib + RMC-4630 | KRAS G12C-mutant NSCLC xenografts | Enhanced antitumor activity compared to either agent alone | |
| Sotorasib + RMC-4630 | Phase 1b (NCT04185883) - KRAS G12C inhibitor-naïve NSCLC (n=6) | ORR: 50%, DCR: 100% | |
| Sotorasib + RMC-4630 | Phase 1b (NCT04185883) - Pretreated NSCLC (n=11) | ORR: 27%, DCR: 64% |
Experimental Workflow:
Safety Operating Guide
Essential Procedures for the Safe Disposal of KRAS G12C Inhibitor 5
The proper disposal of KRAS G12C inhibitors is critical for ensuring laboratory safety and environmental protection. These compounds, while instrumental in cancer research, may possess hazardous properties that necessitate a structured disposal protocol. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Summary
Based on Safety Data Sheets (SDS) for various KRAS G12C inhibitors, this class of compounds should be handled as hazardous chemical waste. Some inhibitors are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1][2]. Therefore, disposal into sanitary sewers or general waste is strictly prohibited.
| Hazard Classification & Safety Information | Guideline |
| Acute Oral Toxicity | Harmful if swallowed[1][2]. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[1][2]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. |
| Handling Precautions | Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when using this product[1][2][3]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1][3]. |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant[1][2]. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of KRAS G12C inhibitor 5 from a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling the inhibitor for disposal, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
2. Waste Segregation
Proper segregation is crucial to prevent unintended chemical reactions.
-
Solid Waste: Collect solid KRAS G12C inhibitor waste, including contaminated consumables (e.g., pipette tips, vials, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing the inhibitor in a separate, sealed, and clearly labeled hazardous waste container.
-
Incompatibles: Do not mix KRAS G12C inhibitor waste with strong acids, alkalis, or strong oxidizing/reducing agents[1][3].
3. Waste Containment and Labeling
-
Use containers that are chemically compatible and have secure, leak-proof closures[4].
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is in place to manage potential spills.
5. Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and approved vendors.
-
Never dispose of this material down the drain or in the regular trash[4][5].
6. Decontamination
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with the inhibitor. A common procedure is to scrub the area with alcohol[2][3].
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
Experimental Protocol: Spill Cleanup
In the event of an accidental spill, follow this procedure for safe cleanup and disposal.
Methodology:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or a universal binder to contain the spill[2][3]. For solid spills, carefully cover the material with absorbent pads to prevent aerosolization.
-
Collect the Waste: Carefully collect the absorbed liquid or spilled solid using a scoop or other appropriate tools and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with alcohol and a cleaning cloth[2][3].
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
